NIR-Thiol dinitrobenzenesulfonate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C39H33N5O15S2 |
|---|---|
Peso molecular |
875.8 g/mol |
Nombre IUPAC |
2,4-dinitrobenzenesulfonate;[5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C33H30N3O8S.C6H4N2O7S/c1-4-34-27-11-6-5-10-26(27)33(2,3)31(34)17-13-21-8-7-9-23-18-22-12-15-25(20-29(22)43-32(21)23)44-45(41,42)30-16-14-24(35(37)38)19-28(30)36(39)40;9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h5-6,10-20H,4,7-9H2,1-3H3;1-3H,(H,13,14,15)/q+1;/p-1/b17-13+; |
Clave InChI |
LKUGARKBEIHOQY-IWSIBTJSSA-M |
SMILES isomérico |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
SMILES canónico |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to NIR-Thiol Dinitrobenzenesulfonate Probes for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of near-infrared (NIR) fluorescent probes utilizing the dinitrobenzenesulfonate moiety for the detection of biological thiols. These "turn-on" probes are invaluable tools for studying the roles of crucial thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) in various physiological and pathological processes. This guide covers the core principles, quantitative data, experimental protocols, and synthesis of these powerful molecular tools.
Core Principle and Mechanism of Action
NIR-Thiol dinitrobenzenesulfonate probes are a class of fluorescent sensors designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with a thiol-containing molecule, they exhibit a significant increase in fluorescence intensity in the near-infrared spectrum. This "turn-on" mechanism is highly advantageous for biological imaging as it provides a high signal-to-noise ratio.
The underlying mechanism of action is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing dinitrobenzenesulfonyl group acts as a fluorescence quencher. Biological thiols, being potent nucleophiles, attack the electron-deficient aromatic ring of the dinitrobenzenesulfonate group, leading to its cleavage from the fluorophore. This cleavage event disrupts the photoinduced electron transfer (PET) process that was quenching the fluorescence, thereby "turning on" the NIR emission of the core fluorophore.[1][2]
This reaction is highly selective for thiols over other biologically relevant nucleophiles like amines and alcohols, making these probes specific for detecting Cys, Hcy, and GSH.[3]
Quantitative Data Presentation
The performance of various this compound probes can be compared based on their photophysical and sensing properties. The following tables summarize key quantitative data for representative probes with different NIR fluorophore cores.
Table 1: Cyanine-Based this compound Probes
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |
| NIR-10 | 600 | 700 | >25-fold increase | Not specified | < 20 min | [4][5] |
| BT-DNBS | Not specified | 630 | Not specified | 49 nM (Cys), 80 nM (Hcy), 83 nM (GSH) | Not specified | [6] |
Table 2: BODIPY-Based this compound Probes
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |
| NIR-21 | 646 | 658 | 0.03 (off) to 0.48 (on with GSH) | 131 nM | 60 min | [4] |
| Probe 18 (in nanomicelles) | 600 | 660 | Not specified | Not specified | Not specified | [2] |
Table 3: Dicyanomethylene-4H-pyran-Based this compound Probes
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |
| Probe 17 | 560 | 690 | Not specified | 18 nM | Not specified | [2] |
| Probe 1 | Not specified | 670 | Not specified | 36 nM (Cys), 39 nM (Hcy), 48 nM (GSH) | < 5 min | [7] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the thiol detection signaling pathway and typical experimental workflows for both in vitro and in vivo applications.
Thiol Detection Signaling Pathway
Caption: Signaling pathway of thiol detection by this compound probes.
Experimental Workflow: In Vitro Live-Cell Imaging
Caption: A typical workflow for in vitro live-cell imaging of thiols.
Experimental Workflow: In Vivo Animal Imaging
Caption: A generalized workflow for in vivo imaging of thiols in an animal model.
Experimental Protocols
The following are representative, detailed protocols for the application of this compound probes. Researchers should optimize these protocols for their specific probe, cell line, or animal model.
In Vitro Live-Cell Imaging Protocol
-
Cell Culture: Plate cells (e.g., HeLa or A431) in glass-bottom dishes or 96-well plates suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Control Group (Optional): For a negative control, pre-treat a subset of cells with 1 mM N-ethylmaleimide (NEM), a thiol-blocking agent, in culture medium for 30 minutes.
-
Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO). Dilute the stock solution in pre-warmed culture medium to a final working concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Aspirate the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove excess probe.
-
Imaging: Add fresh imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (refer to the specific probe's spectral data).
In Vivo Animal Imaging Protocol
-
Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing nude mouse).
-
Probe Preparation: Dissolve the this compound probe in a biocompatible solvent (e.g., a mixture of DMSO and saline). The final concentration will depend on the specific probe and animal model, but a typical dose might be in the range of 20-160 nanomoles per mouse.[3]
-
Probe Administration: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Administer the probe solution via intraperitoneal or intravenous injection.
-
Imaging: Place the anesthetized animal in an in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, etc.) to monitor the probe's distribution and activation. Use appropriate NIR excitation and emission filters for image acquisition.
-
Ex Vivo Analysis (Optional): After the final in vivo imaging time point, the animal can be euthanized, and major organs or tissues of interest can be excised for ex vivo imaging to confirm the probe's biodistribution.
Synthesis of this compound Probes
The synthesis of these probes generally involves a two-part strategy: the synthesis of the core NIR fluorophore with a reactive site (often a hydroxyl or amino group), followed by the attachment of the 2,4-dinitrobenzenesulfonyl group.
Representative Synthesis of a Cyanine-Based Probe
A common route for synthesizing a cyanine-based NIR-thiol probe involves the following steps:
-
Synthesis of the Cyanine Fluorophore with a Piperazine Moiety: Commercially available IR-780 iodide is reacted with an excess of anhydrous piperazine in a solvent like anhydrous N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 85°C). This step introduces a reactive secondary amine via the piperazine linker.[8]
-
Sulfonylation: The resulting cyanine-piperazine intermediate is then reacted with 2,4-dinitrobenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to yield the final this compound probe.
Representative Synthesis of a BODIPY-Based Probe
For BODIPY-based probes, the strategy often involves modifying a pre-existing BODIPY core:
-
Functionalization of the BODIPY Core: A BODIPY fluorophore is synthesized or modified to contain a reactive hydroxyl group.
-
Attachment of the Dinitrobenzenesulfonyl Group: The hydroxyl-functionalized BODIPY is then reacted with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base to form the final probe.
Researchers should consult the primary literature for detailed synthetic procedures and characterization data for specific probes.
This technical guide provides a solid foundation for understanding and utilizing this compound probes. By leveraging the information presented here, researchers and drug development professionals can effectively employ these powerful tools to investigate the intricate roles of biological thiols in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BT-DNBS : a novel cyanine-based turn-on fluorescent probe with large Stokes shift for sensitive and selective detection of biothiols in live-cell imag ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07109C [pubs.rsc.org]
- 7. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Core Mechanism of Action of NIR-Thiol Dinitrobenzenesulfonate Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the chemical principles, operational mechanisms, and practical applications of near-infrared (NIR) fluorescent probes utilizing a 2,4-dinitrobenzenesulfonyl (DNBS) functional group for the detection of biological thiols.
Introduction: The Significance of Biothiol Detection
Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are essential sulfur-containing molecules that play a pivotal role in maintaining cellular redox homeostasis, detoxification, and various signal transduction pathways.[1] Aberrant concentrations of these biothiols are implicated in a range of pathologies, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1] Consequently, the development of sensitive and selective methods for monitoring biothiol levels in living systems is of paramount importance. Near-infrared (NIR) fluorescent probes offer significant advantages for biological imaging, including deeper tissue penetration, reduced light scattering, and minimal background autofluorescence, making them ideal for in vivo studies.[2] Probes functionalized with the 2,4-dinitrobenzenesulfonyl group have emerged as a robust class of tools for the "turn-on" fluorescent detection of these critical analytes.[3][4]
Core Mechanism of Action: Thiol-Induced SNAr Reaction
The fundamental sensing mechanism of NIR-Thiol dinitrobenzenesulfonate probes is based on a thiol-induced aromatic nucleophilic substitution (Sngcontent-ng-c4139270029="" class="ng-star-inserted">NAr) reaction.[5][6] The 2,4-dinitrobenzenesulfonyl moiety serves a dual purpose: it is both a thiol-reactive recognition site and a potent fluorescence quencher, often through a Photoinduced Electron Transfer (PET) process.[5]
In its native state, the probe is non-fluorescent or weakly fluorescent (the "Off" state). The electron-deficient aromatic ring of the DNBS group quenches the fluorescence of the attached NIR fluorophore. Upon introduction of a biological thiol (e.g., GSH), the nucleophilic thiol group attacks the carbon atom of the DNBS ether linkage.[4][5] This irreversible reaction cleaves the DNBS group from the fluorophore, disrupting the PET process and restoring the fluorophore's native fluorescence, leading to a significant "turn-on" signal in the NIR region (the "On" state).[3][7]
Mechanism-Based Selectivity
While many probes react with Cys, Hcy, and GSH, selectivity can be engineered based on subtle mechanistic differences. The discrimination between GSH and the amino-thiols Cys/Hcy can be achieved through a two-step substitution-rearrangement mechanism that is unique to Cys and Hcy.[5][8]
-
GSH Reaction (Substitution Only): GSH reacts via the standard S
NAr mechanism, leading to the release of the fluorophore and a distinct fluorescent signal.[5][8] -
Cys/Hcy Reaction (Substitution-Rearrangement): Cys and Hcy initially react through the same substitution. However, the resulting thioether product can undergo a subsequent intramolecular O-N or O-S acyl rearrangement because of the proximate amino group. This rearrangement forms a more stable five- or six-membered ring, which can lead to a different photophysical response (e.g., a spectral shift), allowing for ratiometric detection or discrimination from GSH.[5][9]
Quantitative Performance Data
The efficacy of a fluorescent probe is defined by several key quantitative parameters. The table below summarizes the performance of several representative NIR probes that utilize the dinitrobenzenesulfonyl group for thiol detection.
| Probe Name | Fluorophore Core | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Fold Enhancement | Limit of Detection (LOD) | Response Time | Target(s) | Ref. |
| NIR-4 | Squaraine | ~634 | 656 | 0.006 → 0.162 (Cys) | 33x (Cys), 22x (Hcy) | N/A | N/A | Cys, Hcy | [5][8] |
| NIR-10 | Cyanine | 600 | 700 | N/A | >25x | N/A | N/A | GSH, Cys, Hcy | [5][8] |
| NIR-11 | Cyanine | 720 (GSH) | 750 (GSH) | N/A | 45x (GSH) | 75 nM (GSH) | 60 min | GSH, Cys, Hcy | [5][8] |
| NIR-21 | BODIPY | 646 | 658 | 0.03 → 0.48 (GSH) | ~16x (GSH) | 131 nM | 60 min | GSH | [5] |
| DCMOS-N | Dicyanomethylene | N/A | N/A | N/A | N/A | 129 nM (Cys) | 2 min | Cys, Hcy, GSH | [2] |
| Unnamed | N/A | 620 | 688 | N/A | 160x (Cys) | 63 nM | <15 min | Cys | [4] |
N/A: Data not available in the cited sources.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the characterization and application of this compound probes.
This protocol outlines the steps to determine the probe's response, selectivity, and kinetics in an aqueous buffer system.
-
Reagent Preparation:
-
Prepare a stock solution of the NIR probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of biothiols (Cys, Hcy, GSH) and potential interfering species (e.g., other amino acids, reactive oxygen species) in a relevant buffer (e.g., 10 mM PBS, pH 7.4).
-
-
Fluorescence Response:
-
Dilute the probe stock solution to a final working concentration (e.g., 10 µM) in the buffer.
-
Record the fluorescence emission spectrum.
-
Add a saturating concentration of the target biothiol (e.g., 10-100 equivalents).
-
Incubate for the required reaction time until the signal plateaus.
-
Record the final fluorescence emission spectrum to determine the turn-on response and fold enhancement.[1]
-
-
Kinetics (Response Time):
-
To a solution of the probe, add the target biothiol.
-
Immediately begin recording the fluorescence intensity at the peak emission wavelength (λ
em) over time until the signal stabilizes.[1]
-
-
Selectivity Assay:
-
Prepare a series of solutions, each containing the probe and a different test species (target biothiols and various interferents) at a high concentration (e.g., 10-100 fold excess).
-
Incubate all solutions for a fixed period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity of each solution to compare the probe's response to the target versus other species.[1]
-
-
Limit of Detection (LOD) Calculation:
-
Record the fluorescence intensity of the probe in the presence of increasing, sub-saturating concentrations of the target biothiol.
-
Plot the fluorescence intensity versus the thiol concentration. A linear relationship should be observed at low concentrations.[2]
-
Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve.
-
This protocol details the use of NIR-thiol probes for visualizing endogenous thiols in living cells.
-
Cell Culture:
-
Plate cells (e.g., HeLa or HepG2) on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight in a standard incubator (37 °C, 5% CO
2).
-
-
Probe Loading:
-
Remove the culture medium and wash the cells gently with sterile PBS (pH 7.4).
-
Prepare a solution of the NIR-thiol probe in serum-free medium or PBS at a final concentration (e.g., 5-10 µM).
-
Incubate the cells with the probe solution for a specified time (e.g., 30 minutes) at 37 °C.[7]
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, uninternalized probe.
-
-
Imaging:
-
Add fresh PBS or imaging medium to the cells.
-
Visualize the cells using a confocal laser scanning microscope equipped with appropriate lasers and emission filters for the NIR fluorophore.
-
-
Control Experiments:
-
Positive Control: To confirm the probe responds to intracellular thiols, pre-treat cells with a known thiol-depleting agent like N-ethylmaleimide (NEM). Then, load the probe and image; the fluorescence should be significantly lower. Subsequently, the NEM-treated cells can be incubated with exogenous GSH or Cys to observe fluorescence recovery.[1]
-
Negative Control: Image cells that have not been loaded with the probe to assess background autofluorescence.
-
Conclusion
This compound probes represent a powerful and versatile class of chemical tools for the detection and imaging of biological thiols. Their mechanism, centered on a highly specific and irreversible thiol-promoted SNAr reaction, enables a robust "turn-on" NIR fluorescence response with high sensitivity and selectivity. By understanding the core principles of their action and applying rigorous experimental protocols, researchers can effectively leverage these probes to investigate the complex roles of biothiols in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A near-infrared turn on fluorescent probe for biothiols detection and its application in living cells (2017) | Caixia Yin | 49 Citations [scispace.com]
- 5. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a BODIPY disulfonate near-infrared fluorescence-enhanced probe with high selectivity to endogenous glutathione and two-photon fluorescent turn-on through thiol-induced SNAr substitution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
A Technical Guide to Dinitrobenzenesulfonyl-Cyanine (DNBSCy): A Turn-On NIR Probe for Thiol Detection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dinitrobenzenesulfonyl-cyanine (DNBSCy), a near-infrared (NIR) fluorescent probe for the detection of biological thiols. Also known as NIR-Thiol dinitrobenzenesulfonate, DNBSCy operates on a "turn-on" mechanism, exhibiting enhanced fluorescence in the NIR spectrum upon reaction with thiols such as glutathione, cysteine, and homocysteine. This document details the probe's mechanism of action, provides a summary of its quantitative performance characteristics, and outlines experimental protocols for its synthesis and application in various biological contexts, including serum analysis and intracellular imaging. The guide is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology engaged in the study of redox biology and the development of diagnostic and therapeutic agents targeting thiol-related pathways.
Introduction
Biological thiols, including glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis and are implicated in a multitude of physiological and pathological processes. The ability to accurately detect and quantify these molecules in biological systems is of paramount importance. Dinitrobenzenesulfonyl-cyanine (DNBSCy) has emerged as a powerful tool for this purpose. It is a reaction-based probe that offers high selectivity and sensitivity for thiols, with the significant advantage of operating in the near-infrared (NIR) window (around 700 nm), which minimizes background interference from biological samples.[1]
The core of the DNBSCy probe consists of a cyanine fluorophore functionalized with a 2,4-dinitrobenzenesulfonyl (DNBS) group. The DNBS moiety serves as both a recognition site for thiols and a quencher of the cyanine's fluorescence.[2]
Mechanism of Action
The detection of thiols by DNBSCy is based on a nucleophilic aromatic substitution reaction. The sulfhydryl group of a thiol attacks the electron-deficient benzene ring of the DNBS group, leading to the cleavage of the sulfonyl ester bond. This reaction releases the unquenched cyanine dye, resulting in a significant increase in its fluorescence emission in the NIR region. This "turn-on" response allows for the sensitive detection of thiols.[1][2]
The reaction with thiols also induces a noticeable colorimetric change in the solution, from light green to blue, allowing for visual detection.[1]
References
- 1. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BT-DNBS : a novel cyanine-based turn-on fluorescent probe with large Stokes shift for sensitive and selective detection of biothiols in live-cell imag ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07109C [pubs.rsc.org]
The Photophysics of Dinitrobenzenesulfonate-Based Thiol Sensors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties, signaling mechanisms, and experimental applications of dinitrobenzenesulfonate (DNBS)-based fluorescent probes for the detection of thiols. These sensors are invaluable tools in chemical biology and drug development for monitoring crucial biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).
Core Principle: Thiol-Activated Fluorescence
Dinitrobenzenesulfonate-based thiol sensors operate on a "turn-on" fluorescence mechanism. The dinitrobenzenesulfonyl group acts as an efficient fluorescence quencher, typically through a photoinduced electron transfer (PET) process. In its native state, the probe is either non-fluorescent or weakly fluorescent. Upon reaction with a thiol-containing analyte, the sulfonyl ester moiety is cleaved via nucleophilic aromatic substitution.[1][2] This cleavage releases the free fluorophore, restoring its native fluorescence and resulting in a significant, often several hundred-fold, increase in emission intensity.[3] This direct and rapid reaction allows for the sensitive and selective quantification of thiols in various biological and environmental samples.
Quantitative Photophysical Data
The photophysical characteristics of DNBS-based thiol sensors are largely determined by the specific fluorophore scaffold to which the DNBS quenching group is attached. A variety of fluorophores, including coumarin, fluorescein, BODIPY, and cyanine dyes, have been utilized to create a palette of sensors with diverse spectral properties. The following table summarizes key quantitative data for a selection of representative probes.
| Fluorophore Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) * | Detection Limit (LOD) | Fold Increase | Reference |
| Coumarin Derivative | ~394 | ~475 | - | ~1 µM (for Cys) | 5.6 - 12 | [2] |
| Fluorescein Derivative | ~485 | ~520 | 0.65 (GSH), 0.91 (Cys), 0.47 (Hcy) | 10⁻⁷ - 10⁻⁸ M | 61 | [3] |
| BODIPY Derivative | ~527 | ~570 | - | Micromolar range | 20 - 25 | [2] |
| Red-Emissive Donor-Acceptor | 560 | 623 | - | ~3 µM | 60 (GSH), 110-120 (Cys/Hcy) | [2] |
| Far-Red Emitting BODIPY | - | 610 | 0.63 (with H₂S) | 85 nM (Cys), 68 nM (H₂S) | 81-122 | [4] |
| Near-Infrared Cyanine | 600 | 700 | - | - | - | [5] |
| Dicyanomethylene-benzopyran | - | 658 | - | 0.22 µM (for PhSH) | - | [5] |
Note: Quantum yield is reported for the thiol-adduct (activated probe).
Experimental Protocols
The successful application of dinitrobenzenesulfonate-based thiol sensors relies on precise and reproducible experimental procedures. Below are detailed methodologies for key experiments.
General Protocol for Thiol Detection
This protocol outlines the general steps for quantifying thiols in a sample using a DNBS-based fluorescent probe.
-
Reagent Preparation:
-
Prepare a stock solution of the dinitrobenzenesulfonate-based thiol sensor in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a reaction buffer appropriate for the experimental conditions, typically a phosphate or HEPES buffer at physiological pH (e.g., 10 mM HEPES, pH 7.4).[1]
-
Prepare a series of standard solutions of the thiol to be quantified (e.g., cysteine, glutathione) in the reaction buffer.
-
-
Fluorescence Measurement:
-
In a 96-well plate or a cuvette, add the sample or thiol standard to the reaction buffer.
-
Add the sensor stock solution to the wells/cuvette to achieve the desired final concentration (typically in the low micromolar range).
-
Incubate the reaction mixture for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the reaction to complete.[1]
-
Measure the fluorescence intensity using a spectrofluorometer or a plate reader at the predetermined excitation and emission wavelengths for the specific probe.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank sample (containing the sensor but no thiol) from all readings.
-
Plot the fluorescence intensity as a function of the thiol concentration for the standard solutions to generate a calibration curve.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Synthesis of a Representative BODIPY-DNBS Thiol Probe
The synthesis of these probes generally involves the functionalization of a parent fluorophore with a dinitrobenzenesulfonyl group.
-
Synthesis of the BODIPY Core: The BODIPY fluorophore can be synthesized through various established methods, often involving the condensation of a pyrrole derivative with an acyl chloride in the presence of a Lewis acid, followed by complexation with boron trifluoride.
-
Functionalization with DNBS: The hydroxyl- or amino-functionalized BODIPY dye is then reacted with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous organic solvent (e.g., dichloromethane or acetonitrile). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Purification: The resulting BODIPY-DNBS probe is purified using column chromatography on silica gel to yield the final product. Characterization is typically performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter for characterizing the efficiency of a fluorescent probe. The comparative method using a well-characterized standard is commonly employed.
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.
-
Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the thiol-activated probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Visualizing the Mechanisms and Workflows
Graphical representations are essential for understanding the complex processes involved in thiol sensing. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
NIR-Thiol Dinitrobenzenesulfonate: A Technical Guide to Synthesis, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a near-infrared (NIR) fluorescent probe for the detection of biological thiols, herein referred to as NIR-Thiol Dinitrobenzenesulfonate. This document details its chemical structure, synthesis, mechanism of action, and key performance data, making it a valuable resource for researchers in the fields of chemical biology, drug discovery, and in vivo imaging.
Core Structure and Sensing Mechanism
This compound is a sophisticated molecular sensor designed to exhibit fluorescence in the near-infrared spectrum upon reaction with biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[1] Its architecture is composed of two key functional units: a NIR fluorophore and a thiol-reactive 2,4-dinitrobenzenesulfonate moiety.
The underlying sensing principle is based on a nucleophilic aromatic substitution (SNAr) reaction. In its native state, the 2,4-dinitrobenzenesulfonate group acts as a fluorescence quencher, rendering the probe non-fluorescent. Upon interaction with a thiol-containing molecule, the thiol group displaces the dinitrobenzenesulfonate moiety. This cleavage event liberates the NIR fluorophore from the quenching effect, resulting in a significant "turn-on" fluorescence signal.[2][3] This reaction is highly selective for thiols over other biologically relevant amino acids.[1]
The following diagram illustrates the generalized structure and the thiol-mediated activation of the probe.
Caption: Generalized sensing mechanism of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the core NIR fluorophore, followed by the introduction of the thiol-reactive dinitrobenzenesulfonate group. The following is a representative synthesis protocol adapted from the literature for a similar class of probes.
Experimental Protocol
Synthesis of the NIR Fluorophore Intermediate:
-
Step 1: Condensation Reaction. A mixture of the appropriate aromatic aldehyde and a suitable active methylene compound is dissolved in a polar aprotic solvent such as acetonitrile.
-
Step 2: Cyclization. A catalytic amount of a base (e.g., piperidine) is added to the solution, and the mixture is refluxed for several hours.
-
Step 3: Purification. The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the NIR fluorophore intermediate.
Synthesis of the Final Probe (this compound):
-
Step 1: Dissolution. The NIR fluorophore intermediate is dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of Base. A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, is added to the solution to deprotonate the hydroxyl group of the fluorophore.
-
Step 3: Addition of the Dinitrobenzenesulfonyl Group. 2,4-Dinitrobenzenesulfonyl chloride is added portion-wise to the reaction mixture at 0 °C.
-
Step 4: Reaction. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Step 5: Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound probe.
The following diagram outlines the synthetic workflow.
Caption: Synthetic workflow for this compound.
Quantitative Data
The performance of this compound as a fluorescent probe is characterized by several key photophysical and sensing parameters. The following table summarizes representative data for a dinitrobenzenesulfonate-based NIR thiol probe.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | ~650 nm | In PBS buffer (pH 7.4) |
| Emission Wavelength (λem) | ~700-750 nm | In PBS buffer (pH 7.4) after reaction with thiols |
| Fluorescence Enhancement | >25-fold | Upon addition of glutathione[3] |
| Limit of Detection (LOD) | 75-160 nM | For various biological thiols[3] |
| Response Time | < 60 minutes | For reaction completion with thiols[3] |
| Quantum Yield (ΦF) of Product | 0.12 - 0.48 | Depending on the specific thiol adduct[3] |
In Vivo Imaging Applications
A significant advantage of this compound is its applicability for in vivo imaging, owing to the deep tissue penetration of near-infrared light. Studies have demonstrated its capability to detect endogenous thiols in living cells and animal models.[2][3] For instance, upon intraperitoneal injection in mice, the probe exhibits a strong turn-on fluorescence signal, allowing for the visualization of thiol distribution in real-time.[1] This highlights its potential as a powerful tool for studying physiological and pathological processes associated with changes in thiol levels.
The logical relationship for its application in cellular imaging is depicted below.
Caption: Logical workflow for cellular imaging using the probe.
Conclusion
This compound represents a highly effective class of fluorescent probes for the detection and imaging of biological thiols. Its NIR optical properties, high sensitivity and selectivity, and demonstrated utility in cellular and in vivo contexts make it an invaluable tool for researchers. The straightforward synthesis and clear sensing mechanism further enhance its appeal for a wide range of applications in biomedical research and drug development.
References
Unveiling the Potential of NIR-Thiol Dinitrobenzenesulfonate Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo and in vitro imaging due to their deep tissue penetration and minimal background fluorescence. This technical guide delves into the core photophysical properties, mechanism of action, and experimental applications of a prominent class of NIR probes for thiol detection: those utilizing a 2,4-dinitrobenzenesulfonate (DNBS) recognition moiety.
Core Principle: Thiol-Activated Fluorescence
The fundamental design of these probes consists of an NIR fluorophore quenched by a DNBS group. The DNBS moiety serves as a thiol-reactive trigger. In the presence of biothiols, a nucleophilic aromatic substitution reaction occurs, cleaving the DNBS group from the fluorophore. This cleavage disrupts the photoinduced electron transfer (PeT) quenching mechanism, resulting in a significant "turn-on" of NIR fluorescence. This process allows for the sensitive and selective detection of thiols in complex biological environments.
Signaling Pathway: Mechanism of Action
The activation of the NIR-Thiol dinitrobenzenesulfonate probe by biothiols follows a direct signaling pathway.
Caption: Thiol-induced activation of the NIR probe.
Photophysical and Performance Characteristics
The following table summarizes the key quantitative data for representative this compound probes, providing a comparative overview of their performance.
| Probe Name | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Fold Enhancement | Ref |
| DCMOS-N | ~495 nm | ~651 nm | 156 nm | - | 0.129 µM (Cys) | 2 min | - | [1] |
| NIR-28a | 600 nm | 710 nm | 110 nm | - | 82 nM (Cys) | 150 min | - | [2] |
| Generic Probe | 620 nm | 688 nm | 68 nm | - | 63 nM | - | 160-fold (with Cys) | [3] |
| NIR-21 | 646 nm | 658 nm | 12 nm | 0.03 -> 0.48 (with GSH) | 131 nM (GSH) | 60 min | - | [2] |
| NIR-10 | 600 nm | 700 nm | 100 nm | - | - | - | >25-fold (with GSH) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for in vitro and in cellulo experiments.
In Vitro Spectroscopic Analysis
This protocol outlines the general procedure for characterizing the probe's response to thiols in a controlled environment.
Caption: Workflow for in vitro spectroscopic analysis.
-
Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Analyte Preparation: Prepare stock solutions of various biothiols (Cys, Hcy, GSH) and other relevant amino acids or biological species in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Reaction Mixture: In a cuvette, add the buffer solution, followed by the addition of the desired concentration of the analyte. Finally, add the probe to achieve the final working concentration (e.g., 10 µM). The final volume should be consistent across all experiments.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified period, as determined by the probe's response time.
-
Spectroscopic Measurements: Record the absorption and fluorescence emission spectra at different time points using a spectrophotometer and a spectrofluorometer, respectively. The excitation wavelength should be set to the absorption maximum of the probe's activated form.
Live Cell Imaging
This protocol describes the application of this compound probes for detecting endogenous and exogenous thiols in living cells.
Caption: Workflow for live cell imaging of thiols.
-
Cell Culture: Plate cells (e.g., HeLa, A549, or other relevant cell lines) in a glass-bottom dish and allow them to adhere overnight in a suitable growth medium.
-
Probe Loading: Remove the growth medium and incubate the cells with the this compound probe (e.g., 5-10 µM) in a serum-free medium for a specified duration (e.g., 30 minutes) at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
-
Imaging: Acquire fluorescence images using a confocal laser scanning microscope equipped with an appropriate laser for excitation and an emission filter for the NIR region.
-
Control and Stimulation Experiments (Optional):
-
Negative Control: To confirm that the fluorescence signal is specific to thiols, pre-treat cells with a thiol-blocking agent, such as N-ethylmaleimide (NEM), before adding the probe.
-
Positive Control/Stimulation: To observe the probe's response to changes in thiol levels, cells can be treated with an exogenous source of thiols (e.g., Cys) before or during imaging.
-
Conclusion
This compound probes represent a powerful and versatile tool for the detection of biothiols in biological systems. Their turn-on fluorescence mechanism, coupled with the favorable properties of NIR imaging, makes them highly suitable for a wide range of applications in cell biology, drug discovery, and disease diagnostics. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize these probes in their studies.
References
Technical Guide: NIR-Thiol Dinitrobenzenesulfonate for the Detection of Cellular Thiols
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular thiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical sulfur-containing biomolecules that play a pivotal role in maintaining cellular redox homeostasis, detoxification processes, and various signal transduction pathways.[1][2] Aberrant levels of these biothiols are implicated in a range of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3] Consequently, the precise detection and quantification of cellular thiols are of significant interest in biomedical research and drug development. Near-infrared (NIR) fluorescent probes offer distinct advantages for biological imaging, such as deeper tissue penetration, reduced phototoxicity, and minimal interference from endogenous autofluorescence.[4][5] This guide focuses on a specific class of NIR probes utilizing a 2,4-dinitrobenzenesulfonate group as a thiol-reactive trigger for "turn-on" fluorescence detection.
Core Technology: The DNBS-Based NIR Probe
Design Principle
The probe's design is centered on a modular architecture consisting of two key components: a NIR-emitting fluorophore and a thiol-reactive quenching moiety.
-
NIR Fluorophore: Typically, a heptamethine cyanine dye serves as the fluorescent signaling unit.[4][6] This scaffold is chosen for its excellent photophysical properties, including high extinction coefficients and fluorescence emission in the NIR window (typically 650-900 nm).[1][4]
-
Thiol-Reactive Quencher: A 2,4-dinitrobenzenesulfonyl (DNBS) group is attached to the cyanine core.[6][7] This electron-withdrawing group effectively quenches the fluorophore's emission through a photoinduced electron transfer (PeT) process, rendering the probe in a non-fluorescent "off" state.[4] The DNBS group also serves as the specific recognition site for thiols.[7]
Mechanism of Action
The detection mechanism is based on a thiol-activated, irreversible chemical reaction.[6] The sulfhydryl group (-SH) of biothiols acts as a potent nucleophile, attacking the electron-deficient sulfonyl ester of the DNBS moiety.[6][8] This nucleophilic aromatic substitution reaction cleaves the DNBS quencher from the cyanine fluorophore.[7] The removal of the quencher disrupts the PeT process, restoring the fluorophore's π-electron conjugation and leading to a significant, detectable "turn-on" fluorescence signal in the NIR region.[6]
Caption: Thiol-activated cleavage and fluorescence turn-on mechanism.
Quantitative Performance Data
The performance of DNBS-based NIR probes for thiol detection has been characterized across several studies. Key quantitative metrics are summarized below for easy comparison.
| Probe Name/Reference | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Response Time | Fluorescence Enhancement | Target Analytes | Ref. |
| DNBSCy | ~600 nm | ~700 nm | Not Specified | - | >25-fold | GSH, Cys, Hcy | [4],[6] |
| DNBS-based Probe | 620 nm | 688 nm | 63 nM | - | 160-fold (with Cys) | Thiols | [9],[7] |
| NIR-4 | Not Specified | 656 nm | 2 µM | ~20 min | 33-fold (with Cys) | Cys, Hcy | [4] |
| NIR-10 | 600 nm | 700 nm | Not Specified | - | >25-fold | GSH, Cys, Hcy | [4],[5] |
| DCM-DNBS | 560 nm | 690 nm | 18 nM | - | - | GSH | [3] |
| NIR-Thiol (Generic) | NIR | NIR | 75 nM (GSH), 94 nM (Cys) | ~60 min | ~700-fold (in vivo S/N) | GSH, Cys, Hcy | [4],[10] |
Experimental Protocols
This section provides detailed methodologies for the characterization and application of NIR-Thiol dinitrobenzenesulfonate probes.
In Vitro Spectroscopic Analysis
This protocol details the steps to characterize the probe's response to thiols in a cell-free system.
-
Reagent Preparation:
-
Prepare a stock solution of the NIR-Thiol probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of relevant biothiols (GSH, Cys, Hcy) and other amino acids (for selectivity testing) in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
-
The final buffer may contain a co-solvent like DMSO or ethanol to ensure probe solubility.[4]
-
-
Fluorescence Measurement:
-
In a quartz cuvette, dilute the probe stock solution to a final concentration (e.g., 5-10 µM) in the assay buffer.
-
Record the initial fluorescence spectrum using a spectrofluorometer, with excitation set to the probe's specified wavelength.
-
Add a specific concentration of the target thiol to the cuvette.
-
Record the fluorescence spectra at time intervals until the signal plateaus to determine the response time and maximum fluorescence enhancement.
-
-
Selectivity and Sensitivity:
-
Selectivity: Repeat step 2 with a range of other biologically relevant molecules (e.g., other amino acids, reactive oxygen species) to confirm that the fluorescence response is specific to thiols.[10]
-
Detection Limit (LOD): Titrate the probe solution with increasing, sub-micromolar concentrations of the target thiol. Measure the fluorescence intensity at each concentration and calculate the LOD based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear regression).
-
Cellular Thiol Imaging Protocol
This protocol outlines the workflow for detecting endogenous thiols in living cells.
Caption: Experimental workflow for detecting cellular thiols.
-
Cell Culture:
-
Control Experiment (Thiol Depletion):
-
Probe Loading:
-
Remove the culture medium from all dishes (test and control groups).
-
Add fresh medium containing the NIR-Thiol probe at a final concentration of 5-10 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[11]
-
-
Washing and Imaging:
-
After incubation, gently wash the cells three times with pre-warmed PBS (pH 7.4) to remove any unbound probe.
-
Add fresh PBS or imaging buffer to the dish.
-
Immediately image the cells using a confocal laser scanning microscope equipped with appropriate NIR laser lines for excitation and detectors for emission.[4]
-
-
Data Analysis:
-
Bright NIR fluorescence should be observed in the test cells, while the NEM-treated control cells should exhibit significantly weaker fluorescence.[4][11]
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji) to compare thiol levels between different experimental conditions.
-
Application in Cellular Signaling and Redox State
Detecting cellular thiols with NIR probes provides a powerful tool for investigating the cellular redox environment. Glutathione, the most abundant non-protein thiol, is a key antioxidant and a critical component of the glutathione reductase system, which mitigates oxidative stress.[3][6]
Caption: Relationship between oxidative stress, thiols, and probe detection.
By using this compound, researchers can:
-
Monitor Oxidative Stress: An increase in reactive oxygen species (ROS) will deplete the cellular thiol pool, leading to a decrease in the probe's fluorescence signal.
-
Assess Drug Efficacy: Evaluate the effect of pro-oxidant or antioxidant drug candidates by measuring the corresponding changes in cellular thiol levels.
-
Distinguish Cell States: Cancer cells often exhibit altered redox states and higher levels of GSH compared to normal cells, which can be visualized and quantified with this probe.[11] The probe has been successfully used to distinguish between normal and cancer cells.[11]
Conclusion
NIR-Thiol probes based on the 2,4-dinitrobenzenesulfonate reactive group are powerful chemical tools for the sensitive and selective detection of biothiols in vitro and in living cells.[6][10] Their prominent features, including NIR absorption and emission, high signal-to-noise ratio, and rapid turn-on response, make them highly suitable for applications in redox biology, disease diagnosis, and high-throughput drug screening.[10] The detailed protocols and performance data provided in this guide offer a comprehensive resource for researchers aiming to leverage this technology in their work.
References
- 1. Red/Near-Infrared Biothiol Fluorescent Probes [manu56.magtech.com.cn]
- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A near-infrared turn on fluorescent probe for biothiols detection and its application in living cells (2017) | Caixia Yin | 49 Citations [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Understanding turn-on fluorescence of NIR thiol probes
An in-depth technical guide by Gemini
Topic: Understanding Turn-On Fluorescence of Near-Infrared (NIR) Thiol Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical sulfur-containing molecules that play a central role in maintaining cellular redox homeostasis, detoxification, and various signaling pathways.[1] Abnormal concentrations of these biothiols are implicated in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Consequently, the ability to accurately detect and quantify biothiols in complex biological environments is of significant interest in biomedical research and drug development.
Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution for real-time imaging in living systems.[1] Among these, probes operating in the near-infrared (NIR) window (typically 650–900 nm) are particularly advantageous.[3] Light in this range experiences reduced absorption and scattering by biological tissues and less interference from endogenous autofluorescence, enabling deeper tissue penetration and a higher signal-to-background ratio for in vivo imaging.[3][4]
This guide focuses on "turn-on" NIR fluorescent probes, a class of smart sensors that are initially non-fluorescent (in an "off" state) and exhibit a significant increase in fluorescence intensity upon selective reaction with a target biothiol. This mechanism provides a clear and direct signal that is proportional to the analyte concentration, making these probes powerful instruments for biological investigation.
Core Principles of Turn-On NIR Thiol Probes
The design of a turn-on NIR thiol probe is based on the integration of three key components: an NIR fluorophore, a thiol-specific recognition moiety, and a quenching mechanism that links them. The fundamental principle involves the suppression of the fluorophore's emission in its native state, which is then reversed upon a specific chemical reaction with a biothiol.
Signaling Pathways and Mechanisms
The turn-on response is typically triggered by one of several chemical reactions that disrupt a photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT) process, which is responsible for quenching the fluorescence.
-
Cleavage of a Recognition Group: This is the most common strategy. A thiol-reactive group, which also acts as a fluorescence quencher, is attached to the NIR fluorophore. The nucleophilic thiol group of Cys, Hcy, or GSH attacks and cleaves this recognition moiety, physically separating it from the fluorophore and restoring its fluorescence.[5] The 2,4-dinitrobenzenesulfonyl (DNBS) group is a widely used recognition/quenching moiety that is readily cleaved by thiols via a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6]
-
Michael Addition: Probes containing an electron-deficient α,β-unsaturated ketone (a Michael acceptor) can react with thiols.[6] This addition alters the electronic properties of the conjugated system, inhibiting the quenching process and turning on the fluorescence.
-
Disulfide Cleavage: Some probes utilize a disulfide bond that brings two fluorophores into close proximity, leading to self-quenching via Förster Resonance Energy Transfer (FRET).[4] The cleavage of this bond by glutathione separates the fluorophores, eliminates the FRET process, and restores fluorescence.[4]
Caption: General "turn-on" signaling pathway for a NIR thiol probe.
The specific reaction mechanism often dictates the probe's selectivity towards different biothiols. For example, some probes utilize rearrangement reactions that are unique to Cys or Hcy, allowing for their discrimination from the much more abundant GSH.[4][7]
Caption: SNAr reaction mechanism for activating DNBS-based probes.
Quantitative Data of Representative NIR Thiol Probes
The performance of a fluorescent probe is defined by several key photophysical and sensing parameters. The table below summarizes quantitative data for several recently developed turn-on NIR thiol probes, facilitating comparison.
| Probe Name | Target Thiol(s) | λex (nm) | λem (nm) | Quantum Yield (ΦF) (Off → On) | Fold Increase | LOD | Response Time | Reference |
| NIR-3 | GSH | 610 | 665 | - | 2.7 | 150 nM | 120 min | [4] |
| NIR-4 | Cys, Hcy | ~634 | 656 | 0.006 → 0.162 (Cys) | 33 (Cys), 22 (Hcy) | - | - | [4][8] |
| NIR-11 | GSH, Cys, Hcy | 720 (GSH) | 850 (GSH) | - | 45 (GSH) | 75 nM (GSH) | 60 min | [4] |
| NIR-15b | Cys, Hcy | 650 | 776 | - → 0.0215 (Cys) | - | 0.66 µM (Cys) | - | [4] |
| NIR-20 | Cys, Hcy, GSH | 670 | 730 | - | 15-28 | 8 nM (Cys) | 10 min | [4] |
| NIR-21 | GSH, Cys, Hcy | 646 | 658 | 0.03 → 0.48 (GSH) | ~16 (GSH) | 131 nM | 60 min | [4] |
| CyR | GSH | - | - | - → 0.43 | 75 | - | - | [9] |
| N-Bio | Cys, GSH, Hcy | - | - | - → 0.30 | ~200 | 33 nM (GSH) | 6-14 min | [10] |
| CHMC-thiol | Thiols | - | 680 | Turn-on at low conc. | - | - | - | [2] |
LOD: Limit of Detection. Data is compiled from multiple sources and represents a selection of available probes.
Experimental Protocols
The successful application of NIR thiol probes requires rigorous characterization and standardized experimental procedures.
Protocol 1: In Vitro Characterization of a NIR Thiol Probe
This protocol outlines the essential steps to validate the performance of a new probe in a controlled, cell-free environment.
-
Materials & Reagents:
-
NIR Thiol Probe Stock Solution (e.g., 1 mM in DMSO).
-
Biothiols (GSH, Cys, Hcy) and other analytes (various amino acids, reactive oxygen species).
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Spectrofluorometer.
-
-
Selectivity Test:
-
Prepare solutions of the probe (e.g., 10 µM) in buffer.
-
To separate solutions, add a high concentration (e.g., 10-100 equivalents) of each biothiol and other non-target analytes.
-
Incubate for a set period (e.g., 60 minutes) at 37°C.
-
Measure the fluorescence emission spectrum for each solution to determine if the signal is specific to thiols.
-
-
Kinetics (Response Time):
-
Add a defined concentration of the target biothiol (e.g., 10 equivalents) to a solution of the probe.[1]
-
Immediately begin recording the fluorescence intensity at the peak emission wavelength (λem) over time until the signal reaches a plateau.[1] This determines the time required for the reaction to complete.
-
-
Titration and Limit of Detection (LOD):
-
Prepare a series of solutions with a fixed probe concentration and increasing concentrations of the target biothiol (e.g., 0 to 5 equivalents).
-
After incubation, measure the fluorescence intensity for each concentration.
-
Plot the fluorescence intensity against the thiol concentration. A linear relationship should be observed at low concentrations.[11]
-
Calculate the LOD using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear regression line.
-
-
pH Stability:
Protocol 2: Imaging of Biothiols in Living Cells
This protocol describes the use of a NIR probe to visualize thiols in cultured cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Single near-infrared fluorescent probe with high- and low-sensitivity sites for sensing different concentration ranges of biological thiols with disti ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03591K [pubs.rsc.org]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Near-Infrared Fluorescent Probe with High Quantum Yield and Its Application in the Selective Detection of Glutathione in Living Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A NIR fluorescent sensor for biothiols based on a dicyanoisophorone derivative with a large Stokes shift and high quantum yield (2019) | Ming Qian | 10 Citations [scispace.com]
- 11. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating Cellular Redox Landscapes: A Protocol for Live-Cell Thiol Detection Using NIR-Thiol Dinitrobenzenesulfonate
Application Notes
Near-infrared (NIR) fluorescent probes have emerged as powerful tools for the real-time, non-invasive detection of biological thiols in living systems. Among these, NIR-Thiol dinitrobenzenesulfonate stands out for its ability to selectively react with thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), which are crucial for maintaining cellular redox homeostasis. Dysregulation of thiol levels is implicated in numerous diseases, making probes that can accurately monitor their dynamics invaluable in both basic research and drug development.
This document provides a comprehensive protocol for the application of this compound in live cells. The probe operates on a "turn-on" fluorescence mechanism. The dinitrobenzenesulfonyl (DNBS) group acts as both a recognition moiety for thiols and a quencher of the NIR fluorophore. In the presence of thiols, the DNBS group is cleaved, restoring the fluorescence of the NIR dye and providing a signal that is directly proportional to the thiol concentration.[1][2][3] This method offers high sensitivity, good cell membrane permeability, and the advantages of NIR imaging, including deeper tissue penetration and reduced autofluorescence.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various NIR-thiol probes based on the dinitrobenzenesulfonate chemistry, providing a comparative overview for experimental design.
Table 1: Spectroscopic Properties of NIR-Thiol Probes
| Probe Name/Reference | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Probe 17[1] | 560 | 690 | 130 | Not Reported |
| Probe 18 (BODIPY-based)[1] | 600 | 660 | 60 | Not Reported |
| CyR[5] | Not specified | Not specified | Not specified | 0.43 (after GSH addition) |
| NIR-10[2][6] | 600 | 700 | 100 | Not Reported |
| NIR-21 (BODIPY-based)[2] | 646 | 658 | 12 | 0.48 (with GSH) |
| Probe 1 (Dicyanoisophorone-based)[3] | Not specified | Not specified | 134 | Not Reported |
Table 2: Performance Characteristics of NIR-Thiol Probes
| Probe Name/Reference | Analyte(s) | Detection Limit | Response Time | Fold Enhancement |
| Probe 17[1] | Thiols (GSH, Cys, Hcy) | 1.8 x 10⁻⁸ M | Not Reported | Not Reported |
| CyR[5] | GSH | Not Reported | Not Reported | 75-fold |
| NIR-10[6] | GSH, Cys, Hcy | Not Reported | Not Reported | >25-fold |
| NIR-21[2] | GSH | 131 nM | 60 min | Not Reported |
| Probe 1 (Dicyanoisophorone-based)[3] | Cys, Hcy, GSH | 36.0 nM (Cys), 39.0 nM (Hcy), 48.0 nM (GSH) | < 300 s | Not Reported |
| BDP-CYS[7] | Cys, Hcy, GSH | 0.095 µM (Cys), 0.29 µM (Hcy), 0.56 µM (GSH) | Not Reported | Not Reported |
Experimental Protocols
This section details the methodologies for utilizing this compound for live-cell imaging of thiols.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of the probe in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate complete medium for your cell line of interest (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): Prepare a 1x PBS solution (pH 7.4).
Cell Culture and Seeding
-
Culture cells (e.g., HeLa, MCF-7) in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the cells onto a suitable imaging vessel (e.g., glass-bottom dishes, 96-well plates) at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow for 24 hours before the experiment.
Live-Cell Imaging Protocol
-
Probe Loading:
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cells twice with warm PBS (pH 7.4).
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in serum-free medium to a final concentration of 5-10 µM.
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C.
-
-
Washing:
-
After incubation, remove the probe-containing medium.
-
Wash the cells three times with warm PBS to remove any excess, uninternalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells using a confocal microscope equipped with a NIR laser and detector.
-
Set the excitation and emission wavelengths according to the specific this compound probe being used (refer to Table 1 for guidance).
-
Acquire images in the NIR channel to detect the fluorescence signal from the probe that has reacted with intracellular thiols.
-
Control Experiments
To validate the specificity of the probe for thiols, it is recommended to perform the following control experiments:
-
Negative Control (Thiol Depletion):
-
Pre-treat the cells with 50 µM N-ethylmaleimide (NEM), a known thiol-scavenging agent, for 30 minutes at 37°C before probe loading.[7][8]
-
Follow the standard probe loading and imaging protocol.
-
A significant reduction in the NIR fluorescence signal is expected, confirming that the signal is dependent on intracellular thiols.
-
-
Positive Control (Thiol Supplementation):
-
Pre-treat the cells with a thiol-containing compound, such as 300 µM Cysteine, for a designated period before probe loading.[2]
-
Follow the standard probe loading and imaging protocol.
-
An increase in the NIR fluorescence signal should be observed.
-
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Signaling pathway of this compound probe.
Caption: Experimental workflow for live-cell thiol imaging.
References
- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Near-Infrared Fluorescent Probe with High Quantum Yield and Its Application in the Selective Detection of Glutathione in Living Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosome-Targeted Single Fluorescence Probe for Two-Channel Imaging Intracellular SO2 and Biothiols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Glutathione Imaging with NIR-Thiol Dinitrobenzenesulfonate Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a crucial role in maintaining cellular redox homeostasis, detoxification, and various signaling pathways.[1][2] Aberrant GSH levels are implicated in numerous diseases, including cancer, neurodegenerative disorders, and liver injury, making it a critical biomarker for disease diagnosis and therapeutic monitoring.[1][3][4] Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo imaging, such as deep tissue penetration and minimal autofluorescence.[5][6] This document details the application of a reaction-based NIR probe, dinitrobenzenesulfonyl-cyanine (DNBSCy), for the colorimetric and fluorescent turn-on detection of glutathione and other biothiols.[7][8]
Principle and Sensing Mechanism
The probe, referred to as DNBSCy or NIR-10 in literature, consists of a heptamethine-cyanine fluorophore whose fluorescence is initially quenched by a 2,4-dinitrobenzenesulfonate (DNBS) group.[5] The electron-withdrawing DNBS moiety serves as a recognition site for thiols. In the presence of glutathione, the nucleophilic thiol group (-SH) of GSH attacks the DNBS group, cleaving it from the cyanine dye.[5][8][9] This reaction releases the unquenched cyanine fluorophore (Cy-quinone), which restores its extended π-electron conjugation, resulting in a distinct color change and a strong "turn-on" fluorescence emission in the NIR spectrum.[7][8]
Caption: Reaction mechanism of the DNBSCy probe with glutathione.
Quantitative Data and Performance
The DNBSCy probe exhibits distinct changes in its photophysical properties upon reaction with thiols, enabling quantitative analysis. The key performance metrics are summarized below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~600 nm | [5] |
| Emission Wavelength (λem) | ~700 nm | [5][9] |
| Fluorescence Enhancement | > 25-fold | [5] |
| Absorption Max (Probe) | 390 nm | [5] |
| Absorption Max (Product) | 476 nm and 581 nm | [5][8][9] |
| Visual Color Change | Light Green to Blue | [5][8] |
| Response Time | Initial response within 2 min; saturation after 20 min | [5] |
| Optimal pH Range | 6.0 - 10.0 | [5] |
| Selectivity | Responds to Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy) | [5] |
Protocols
Protocol 1: In Vitro Spectroscopic Analysis of Glutathione
This protocol outlines the procedure for characterizing the probe's response to GSH in a cell-free system.
Materials:
-
DNBSCy probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), 10 mM, pH 7.4
-
Glutathione (GSH)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
96-well microplates or cuvettes
Procedure:
-
Probe Preparation: Prepare a stock solution of the DNBSCy probe (e.g., 1 mM) in DMSO. Store in the dark at -20°C.
-
GSH Preparation: Prepare a stock solution of GSH (e.g., 10 mM) in 10 mM PBS (pH 7.4). Prepare fresh daily.
-
Working Solutions: Dilute the DNBSCy stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Measurement - Baseline:
-
Transfer the DNBSCy working solution to a cuvette or microplate well.
-
Record the absorbance spectrum (e.g., 300-800 nm).
-
Record the fluorescence emission spectrum (λex = 600 nm, λem = 650-800 nm).
-
-
Measurement - Reaction:
-
Add a specific concentration of GSH to the DNBSCy working solution.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Repeat the absorbance and fluorescence measurements.
-
-
Data Analysis:
-
Observe the shift in absorbance peaks and the change in color.
-
Calculate the fluorescence enhancement by dividing the peak fluorescence intensity after GSH addition by the initial intensity.
-
To determine the limit of detection (LOD), perform a concentration-dependent titration of GSH and plot the fluorescence intensity versus GSH concentration.
-
Caption: Workflow for in vitro spectroscopic analysis of GSH.
Protocol 2: Imaging Glutathione in Live Cells
This protocol provides a general framework for imaging intracellular GSH levels.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
DNBSCy probe stock solution (1 mM in DMSO).
-
N-ethylmaleimide (NEM) for GSH depletion (optional control).
-
Confocal laser scanning microscope with NIR capabilities.
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.
-
Optional Control (GSH Depletion): To confirm the probe's specificity, pre-treat a subset of cells with a GSH-depleting agent like NEM (e.g., 1 mM) for 30-60 minutes.
-
Probe Loading:
-
Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).
-
Add fresh, serum-free medium containing the DNBSCy probe (e.g., 5-10 µM).
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope. Use an excitation wavelength near 600 nm (e.g., 633 nm laser) and collect emission in the NIR range (e.g., 680-750 nm).
-
-
Data Analysis: Compare the fluorescence intensity between control cells, NEM-treated cells, and cells exogenously supplemented with GSH to validate the probe's response to intracellular GSH levels.
Protocol 3: In Vivo Imaging in Animal Models
This protocol describes a general procedure for non-invasive imaging of GSH in a mouse model.
Materials:
-
DNBSCy probe, formulated for in vivo use (e.g., in PBS with a small percentage of DMSO or other solubilizing agent).
-
Tumor-bearing or disease-model mice.
-
In vivo imaging system (IVIS) or similar NIR fluorescence imager.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Acquire a baseline whole-body fluorescence image before probe injection.
-
Probe Administration: Administer the DNBSCy probe solution via intravenous (tail vein) or intraperitoneal injection. The optimal dose must be predetermined (e.g., 10-50 nmol per mouse).
-
Time-Lapse Imaging: Acquire whole-body NIR fluorescence images at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to monitor probe distribution and activation.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the animal and excise major organs and the tumor (if applicable). Image the excised tissues to confirm the in vivo signal localization.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor or specific organ) over time. Calculate the signal-to-background ratio to assess detection sensitivity.
Caption: Workflow for in vivo fluorescence imaging of GSH.
References
- 1. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Construction of a novel highly selective NIR probe for monitoring the changes of glutathione levels in drug-induced liver injury - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activatable NIR-II Fluorescence Probe for Highly Sensitive and Selective Visualization of Glutathione In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process. | Semantic Scholar [semanticscholar.org]
- 8. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol and redox reactive agents exert different effects on glutathione metabolism in HeLa cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Mitochondrial Thiols with NIR-Thiol Dinitrobenzenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial thiols, including cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are critical for maintaining cellular redox homeostasis and mitigating oxidative stress.[1][2] Dysregulation of mitochondrial thiol levels is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and drug-induced liver injury.[2][3] Therefore, the ability to accurately detect and quantify mitochondrial thiols in living systems is of paramount importance for both basic research and drug development.
NIR-Thiol dinitrobenzenesulfonate is a near-infrared (NIR) fluorescent probe designed for the detection of thiols in biological systems.[4] Its long-wavelength excitation and emission properties minimize autofluorescence from biological samples, allowing for high signal-to-noise ratios and deeper tissue penetration during in vivo imaging.[3][5] The probe operates on a "turn-on" mechanism, exhibiting low fluorescence in its native state and becoming highly fluorescent upon reaction with thiols.[1][4] This reaction involves a nucleophilic substitution where the thiol group attacks the dinitrobenzenesulfonyl moiety, leading to its cleavage and the release of the highly fluorescent NIR fluorophore.[1][3] This application note provides detailed protocols for the use of this compound for the detection of mitochondrial thiols in cultured cells and offers insights into its application in drug development.
Data Presentation
The following table summarizes the key quantitative data for thiol detection using dinitrobenzenesulfonate-based NIR probes. It is important to note that specific performance characteristics can vary depending on the exact molecular structure of the probe and the experimental conditions.
| Parameter | Value | Analytes | Notes |
| Limit of Detection (LOD) | 36.0 nM | Cysteine (Cys) | Data for a comparable dinitrobenzenesulfonyl-based NIR probe.[5] |
| 39.0 nM | Homocysteine (Hcy) | Data for a comparable dinitrobenzenesulfonyl-based NIR probe.[5] | |
| 48.0 nM | Glutathione (GSH) | Data for a comparable dinitrobenzenesulfonyl-based NIR probe.[5] | |
| Stokes Shift | ~134 nm | N/A | Represents a significant separation between excitation and emission peaks, reducing signal interference.[5] |
| Response Time | < 300 seconds | Thiols | Rapid reaction kinetics allow for real-time monitoring of thiol dynamics.[5] |
| Signal Enhancement | >700-fold | Thiols | In vivo signal-to-noise contrast ratio enhancement observed in mice injected with 20 nanomoles of the probe. |
Experimental Protocols
Protocol 1: In Vitro Detection of Mitochondrial Thiols in Live Cells
This protocol describes the use of this compound to image mitochondrial thiols in live cultured cells using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells (e.g., HeLa, HepG2)
-
Fluorescence microscope with NIR capabilities
-
Optional: N-ethylmaleimide (NEM) as a thiol-scavenging control
-
Optional: Cysteine, Homocysteine, or Glutathione for positive control
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Dilute the 1 mM stock solution to a final working concentration of 5-10 µM in pre-warmed complete cell culture medium. Vortex briefly to ensure complete mixing.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a NIR laser and appropriate filter sets. The optimal excitation and emission wavelengths should be determined empirically but are expected to be in the near-infrared range.
-
-
(Optional) Controls:
-
Negative Control: To confirm that the fluorescence signal is specific to thiols, pre-treat cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes before adding the this compound staining solution. NEM is a thiol-scavenging agent and should result in a significantly reduced fluorescence signal.
-
Positive Control: To induce an increase in intracellular thiols, cells can be pre-treated with thiol-containing compounds like Cysteine, Homocysteine, or Glutathione before staining.
-
Visualizations
Caption: Mechanism of thiol detection by this compound.
Caption: Workflow for staining live cells with this compound.
Caption: Monitoring mitochondrial thiol status in health and disease.
References
- 1. A Selective Near-Infrared Fluorescent Probe for In Vivo Imaging of Thiophenols from a Focused Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection | MDPI [mdpi.com]
- 3. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift | MDPI [mdpi.com]
Two-Photon Microscopy Protocol for NIR-Thiol Dinitrobenzenesulfonate: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of NIR-Thiol dinitrobenzenesulfonate, a near-infrared (NIR) fluorescent probe, for the detection of biological thiols using two-photon microscopy. Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for cellular homeostasis and play significant roles in various physiological and pathological processes. This probe offers high sensitivity and selectivity, making it a valuable tool for in vitro and in vivo imaging of thiols in deep tissue with reduced phototoxicity.[1][2]
The detection mechanism relies on a thiol-activated cleavage of the 2,4-dinitrobenzenesulfonate group from the fluorophore. This cleavage disrupts a photoinduced electron transfer (PET) process, leading to a significant "turn-on" fluorescence enhancement in the NIR spectrum.[3][4] This reaction is highly specific to thiols over other biologically relevant species.[5]
Quantitative Data Summary
The following tables summarize the key quantitative properties of the this compound probe and recommended starting concentrations for experiments.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₃N₅O₁₅S₂ | [5] |
| Molecular Weight | 875.83 g/mol | [5] |
| One-Photon Excitation (λex) | ~650 nm | [3] |
| One-Photon Emission (λem) | ~700 nm | [6] |
| Two-Photon Excitation (λex) | 800 nm | [7] |
| Two-Photon Emission (λem) | ~700 nm (estimated) | N/A |
| Two-Photon Cross Section (δ) | Not Reported | N/A |
| Response Time | Rapid | [5] |
Table 2: Recommended Concentrations and Dosages
| Application | Recommended Concentration/Dosage | Reference |
| In Vitro Cell Imaging | 10 µM | [8] |
| In Vivo Mouse Imaging | 20-160 nmol (intraperitoneal injection) | [5] |
Signaling Pathway and Detection Mechanism
The detection of thiols by this compound is based on a specific chemical reaction. The non-fluorescent probe reacts with a thiol-containing molecule (R-SH), resulting in the cleavage of the dinitrobenzenesulfonate group and the release of the highly fluorescent NIR fluorophore.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIR two-photon fluorescent probe for biothiol detection and imaging of living cells in vivo - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staining Living Cells with NIR-Thiol dinitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIR-Thiol dinitrobenzenesulfonate is a near-infrared (NIR) fluorescent probe designed for the detection and imaging of biological thiols in living cells and in vivo.[1][2] Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in various physiological and pathological processes. This probe offers significant advantages for live-cell imaging due to its absorption and emission in the NIR window (700-900 nm), a region where cellular autofluorescence is minimal, allowing for deeper tissue penetration and higher signal-to-noise ratios.[1][3]
The probe operates on a "turn-on" mechanism. The non-fluorescent this compound molecule becomes highly fluorescent upon reaction with thiols. This is achieved through the cleavage of the 2,4-dinitrobenzenesulfonyl (DNBS) group, which acts as a fluorescence quencher, by nucleophilic thiols.[4] This reaction is highly selective for thiols over other biologically relevant amino acids.[1]
Product Information
| Property | Value | Reference |
| Molecular Weight | 875.83 g/mol | [5] |
| Excitation Wavelength | ~680 nm | [3][6] |
| Emission Wavelength | ~710 nm | [3][6] |
| Solubility | Soluble in DMSO | - |
| Storage | Store at -20°C, protect from light | - |
Quantitative Data
The performance of this compound and similar DNBS-based NIR probes is summarized below.
| Parameter | Value | Conditions | Reference |
| Fluorescence Enhancement | ~700-fold | In vivo (mice, 20 nmol injected) | [1] |
| ~2900-fold | In vivo (mice, 40 nmol injected) | [1] | |
| ~7400-fold | In vivo (mice, 160 nmol injected) | [1] | |
| Selectivity | High for Cys, Hcy, GSH | Tested against Phe, Gly, Arg, Lys, Tyr, Leu, glucose, Ser, and Val | [1] |
| Cell Permeability | Yes | Demonstrated in HeLa and Bel 7702 cells | [1] |
| Cytotoxicity | Low | Mentioned as a prominent feature | [1] |
Experimental Protocols
Reagent Preparation
a. Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
b. Working Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (e.g., 5-10 µM) in serum-free cell culture medium or an appropriate buffer (e.g., PBS, pH 7.4).
-
It is recommended to prepare the working solution fresh for each experiment.
Live Cell Staining and Imaging
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
a. Cell Culture:
-
Plate cells (e.g., HeLa, Bel 7702) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO₂.
b. Staining Procedure:
-
Remove the cell culture medium from the dishes.
-
Wash the cells twice with warm phosphate-buffered saline (PBS), pH 7.4.
-
Add the freshly prepared working solution of this compound to the cells.
-
Incubate the cells for 15-30 minutes in a humidified incubator at 37°C with 5% CO₂.
-
After incubation, remove the staining solution.
-
Wash the cells three times with warm PBS to remove any unbound probe.
-
Add fresh, warm cell culture medium or PBS to the cells for imaging.
c. Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for NIR imaging.
-
Excitation: Use a laser line or filter set centered around 680 nm.
-
Emission: Collect the fluorescence signal using a filter set centered around 710 nm.
-
Acquire images using a sensitive camera suitable for NIR detection.
d. Control Experiments:
-
Negative Control: Image unstained cells under the same imaging conditions to assess the level of autofluorescence.
-
Positive Control (Optional): To confirm the probe's response to thiols, cells can be pre-treated with a known thiol-containing compound like N-acetylcysteine (NAC) to increase intracellular thiol levels, which should result in a stronger fluorescence signal.
-
Inhibition Control (Optional): To further validate the thiol-specificity, cells can be pre-treated with a thiol-blocking agent such as N-ethylmaleimide (NEM) before staining. This should result in a significantly reduced fluorescence signal.
Visualizations
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism of this compound with biological thiols.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A unique approach to development of near-infrared fluorescent sensors for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a BODIPY disulfonate near-infrared fluorescence-enhanced probe with high selectivity to endogenous glutathione and two-photon fluorescent turn-on through thiol-induced SNAr substitution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A unique approach to development of near-infrared fluorescent sensors for in vivo imaging. (2012) | Lin Yuan | 603 Citations [scispace.com]
Application Notes and Protocols: Optimal Concentration of NIR-Thiol Dinitrobenzenesulfonate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NIR-Thiol dinitrobenzenesulfonate, a near-infrared (NIR) fluorescent probe, for the detection and quantification of thiols in live cell culture. The protocols outlined below will enable researchers to determine the optimal working concentration of this probe for their specific experimental needs, ensuring high sensitivity and minimal cytotoxicity.
Introduction to this compound
This compound is a fluorescent sensor designed for the detection of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[1][2][3] These small molecules play critical roles in maintaining cellular redox homeostasis, and their abnormal levels are associated with various diseases.[4][5] The probe operates on a "turn-on" mechanism, exhibiting low intrinsic fluorescence that significantly increases upon reaction with thiols.[3][6] This reaction involves the nucleophilic substitution of the 2,4-dinitrobenzenesulfonate group by the thiol's sulfhydryl group.[3][7]
The key advantages of this compound include its absorption and emission in the near-infrared spectrum, which allows for deeper tissue penetration and reduced background autofluorescence from endogenous biomolecules.[1][2][8] It also demonstrates rapid response times, high selectivity for thiols over other amino acids, good cell membrane permeability, and low cytotoxicity, making it a valuable tool for in vivo and in vitro imaging.[1]
Data Presentation
Characteristics of Thiol-Reactive Probes
The following table summarizes the key features of this compound and a similar NIR probe, DCMOS-N, which also utilizes a 2,4-dinitrobenzenesulfonyl recognition moiety. This data provides a comparative overview for experimental design.
| Feature | This compound | DCMOS-N |
| Analyte | Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH) | Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH) |
| Mechanism | Thiol-activated "turn-on" fluorescence | Thiol-activated "turn-on" fluorescence |
| Excitation Wavelength | ~620 nm[3] | 480 nm[8] |
| Emission Wavelength | ~688 nm[3] | Not specified, but in NIR range |
| Detection Limit | 63 nM[3] | 0.129 µmol/L (Cys), 0.143 µmol/L (Hcy), 0.142 µmol/L (GSH)[8] |
| Cell Types Used | HeLa, Bel 7702[1] | HeLa[8] |
| Reported Concentration | Not specified for optimal imaging | 10 µmol/L for imaging[8] |
| Key Advantages | NIR absorption/emission, rapid response, high sensitivity, good cell permeability, low cytotoxicity[1] | Large Stokes shift, high selectivity, rapid response (2 minutes)[8] |
Experimental Protocols
Protocol for Determining Optimal Concentration of this compound
This protocol provides a framework for determining the optimal working concentration of this compound for live cell imaging. The ideal concentration will provide a strong fluorescence signal with minimal impact on cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell line of interest (e.g., HeLa, as used in previous studies)[1]
-
96-well clear-bottom black plates or other imaging-compatible plates/dishes
-
Fluorescence microscope or plate reader with appropriate NIR filters
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells of interest into a 96-well clear-bottom black plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
-
Concentration Titration:
-
Prepare a series of working solutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 20 µM (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 15, 20 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest probe concentration).
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared working solutions to the corresponding wells.
-
-
Incubation and Imaging:
-
Incubate the cells with the probe for a predetermined time. Based on similar probes, a 30-minute incubation is a good starting point.[2]
-
After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the wells.
-
Image the cells using a fluorescence microscope with appropriate NIR filter sets (e.g., Excitation ~620 nm, Emission ~688 nm).
-
Quantify the fluorescence intensity for each concentration.
-
-
Cell Viability Assay:
-
In a parallel plate prepared under the same conditions, perform a cell viability assay after the incubation period with the probe.
-
This will determine if the tested concentrations of this compound are cytotoxic.
-
-
Data Analysis and Determination of Optimal Concentration:
-
Plot the fluorescence intensity as a function of the probe concentration.
-
Plot the cell viability as a function of the probe concentration.
-
The optimal concentration is the lowest concentration that provides a high signal-to-noise ratio without significantly affecting cell viability.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal probe concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of thiols in cellular response to radiation and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
Application Notes and Protocols for NIR-Thiol Dinitrobenzenesulfonate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIR-Thiol dinitrobenzenesulfonate is a near-infrared (NIR) fluorescent probe designed for the detection of thiols in biological systems.[1] Thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.[2][3] This probe offers significant advantages for cellular analysis, including deep tissue penetration, minimal phototoxicity, and reduced autofluorescence from biological samples, making it an ideal tool for flow cytometry applications.[1]
The detection mechanism relies on a thiol-mediated cleavage of the dinitrobenzenesulfonyl group, which acts as a fluorescence quencher. Upon reaction with a thiol, the NIR fluorophore is released, leading to a significant "turn-on" fluorescence signal that can be quantified by flow cytometry.[3] This allows for the sensitive and selective measurement of intracellular thiol levels in individual cells within a heterogeneous population.
dot
Caption: Experimental workflow for intracellular thiol detection using this compound by flow cytometry.
Signaling Pathway and Detection Mechanism
The detection of thiols by this compound is based on a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-withdrawing dinitrobenzenesulfonyl group makes the probe essentially non-fluorescent. In the presence of biological thiols (R-SH), the thiol group attacks the aromatic ring, leading to the cleavage of the sulfonate ester bond and the release of the highly fluorescent NIR fluorophore.
dot
Caption: Reaction mechanism of this compound with intracellular thiols.
Quantitative Data Summary
| Parameter | This compound (User Data) | DNBSCy (Reference) |
| Excitation Wavelength (nm) | ~650 | |
| Emission Wavelength (nm) | ~700 | |
| Optimal Concentration (µM) | To be determined by titration | Not specified |
| Optimal Incubation Time (min) | To be determined by time course | Not specified |
| Fold Fluorescence Increase | To be determined experimentally | Not specified |
| Reported Cell Types | HeLa, Bel 7702 (microscopy)[1] | Not specified for flow cytometry |
Experimental Protocols
Note: The following protocol is an adapted method based on general flow cytometry procedures and protocols for similar NIR thiol probes. Optimization of probe concentration, incubation time, and instrument settings is highly recommended for each specific cell type and experimental condition.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
12 x 75 mm polystyrene flow cytometry tubes
Protocol for Staining Live Cells:
-
Cell Preparation:
-
Culture cells to the desired density and apply experimental treatments (e.g., induction of oxidative stress).
-
Harvest cells and wash once with PBS.
-
Perform a cell count and assess viability. Resuspend the cell pellet in Flow Cytometry Staining Buffer to a final concentration of 1 x 106 cells/mL.[5]
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 1 mM stock solution. Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in Flow Cytometry Staining Buffer. It is recommended to perform a titration to determine the optimal concentration (e.g., in the range of 1-10 µM).
-
-
Staining:
-
Add the diluted this compound probe to the cell suspension.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally by performing a time-course experiment.
-
-
Washing (Optional):
-
After incubation, cells can be washed once with Flow Cytometry Staining Buffer to remove excess probe. Centrifuge at 300-400 x g for 5 minutes and resuspend in fresh staining buffer. This step may help to reduce background fluorescence.
-
-
Viability Staining:
-
If using a non-fixable viability dye like Propidium Iodide or 7-AAD, add it to the cell suspension just before analysis according to the manufacturer's instructions.
-
-
Flow Cytometry Acquisition:
-
Acquire samples on a flow cytometer equipped with a laser capable of exciting the probe in the near-infrared range (e.g., a red laser at ~633-640 nm).
-
Collect fluorescence emission in the appropriate NIR channel (e.g., with a bandpass filter around 700 nm).
-
Ensure to set up appropriate voltage settings for the forward scatter, side scatter, and fluorescence channels using an unstained cell sample.
-
Collect a sufficient number of events for statistical analysis (typically 10,000-50,000 events per sample).
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
If a viability dye is used, gate on the live cell population.
-
Analyze the fluorescence intensity of the this compound signal in the live cell population using a histogram plot.
-
Quantify the mean or median fluorescence intensity (MFI) for each sample. Changes in MFI will reflect changes in intracellular thiol levels.
Controls and Optimization
-
Unstained Control: Cells without any fluorescent probe to set the background fluorescence.
-
Positive Control: Cells treated with a known thiol-enhancing agent (e.g., N-acetylcysteine) to confirm the probe's responsiveness.
-
Negative Control: Cells treated with a thiol-depleting agent (e.g., buthionine sulfoximine or N-ethylmaleimide) to demonstrate a decrease in signal.[3]
-
Probe Titration: Test a range of this compound concentrations to find the optimal balance between signal intensity and background noise.
-
Time Course: Determine the optimal incubation time by measuring the fluorescence signal at different time points after adding the probe.
References
- 1. Sample Preparation | USF Health [health.usf.edu]
- 2. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 3. Flow cytometry techniques for studying cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Flow Cytometry to Detect and Measure Intracellular Thiol Redox Status in Viable T Cells from Heterogeneous Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Monitoring Glutathione Reductase Activity with a Near-Infrared (NIR) Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione reductase (GR) is a crucial enzyme in cellular antioxidant defense, catalyzing the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH), at the expense of NADPH. The activity of GR is a key indicator of oxidative stress and cellular redox homeostasis. Traditional methods for monitoring GR activity often rely on UV-Vis spectrophotometry, which can be limited by interference from biological samples. Near-infrared (NIR) fluorescent probes offer a powerful alternative, providing higher sensitivity, deeper tissue penetration, and reduced background autofluorescence, making them ideal for in vitro, in cellulo, and in vivo applications.
This document provides detailed application notes and protocols for monitoring GR activity using a NIR fluorescent probe. The principle of the assay is based on the GR-catalyzed conversion of GSSG to GSH. The resulting GSH then reacts with a NIR probe, leading to a "turn-on" fluorescence signal in the NIR region. The rate of fluorescence increase is directly proportional to the GR activity.
Reaction Mechanism & Signaling Pathway
The enzymatic reaction catalyzed by glutathione reductase and the subsequent detection by a NIR probe can be visualized as a two-step process. First, glutathione reductase utilizes NADPH as a cofactor to reduce GSSG to two molecules of GSH. In the second step, the newly formed GSH reacts with the NIR probe, which is typically in a non-fluorescent or weakly fluorescent state. This reaction, often a nucleophilic attack by the thiol group of GSH on an electrophilic site of the probe, results in a conformational or electronic change in the probe molecule, leading to a significant increase in its NIR fluorescence emission.
Figure 1: Signaling pathway of GR activity monitoring.
Quantitative Data of Selected NIR Probes for Glutathione Detection
The selection of an appropriate NIR probe is critical for the successful monitoring of GR activity. The table below summarizes the key quantitative characteristics of several reported NIR probes for GSH detection, which can be adapted for GR assays.
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Quantum Yield (Φ) | Reference |
| DNIR | 804 | 832 | Not specified | Not specified | [1] |
| DNBSCy | ~650 | ~700 | Not specified | Not specified | N/A |
| CyR | Not specified | Not specified | Not specified | 0.43 (after reaction with GSH) | N/A |
| LET-7 | Not specified | >900 (NIR-II) | 85 nM | Not specified | N/A |
| HI | Not specified (NIR) | Not specified (NIR) | 0.18 µM | Not specified | N/A |
| AH-F | Not specified (NIR) | Not specified (NIR) | Not specified | Not specified | N/A |
Note: The performance of these probes in a GR activity assay will depend on the specific reaction conditions. Researchers should validate the chosen probe for their experimental setup.
Experimental Protocols
The following protocols provide a general framework for monitoring GR activity using a NIR probe. Specific parameters such as probe concentration, incubation times, and instrument settings should be optimized for the chosen probe and experimental system.
Experimental Workflow Overview
The general workflow for monitoring glutathione reductase activity using a NIR probe involves sample preparation, initiation of the enzymatic reaction, and kinetic measurement of the resulting NIR fluorescence. For cellular and in vivo studies, additional steps for probe loading and imaging are required.
Figure 2: Overview of the experimental workflow.
Protocol 1: In Vitro Assay using Cell Lysates or Purified Enzyme
This protocol describes the measurement of GR activity in a 96-well plate format, suitable for high-throughput screening.
1. Materials and Reagents:
-
NIR fluorescent probe (e.g., DNBSCy)
-
Glutathione Reductase (purified, as a positive control)
-
GSSG (Glutathione disulfide)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.5
-
Lysis Buffer: (e.g., RIPA buffer or buffer compatible with GR activity)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with NIR detection capabilities
2. Preparation of Reagents:
-
NIR Probe Stock Solution: Prepare a stock solution of the NIR probe (e.g., 1 mM in DMSO). Store protected from light at -20°C.
-
GSSG Stock Solution: Prepare a 10 mM stock solution of GSSG in Assay Buffer.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in Assay Buffer. Prepare fresh before each experiment.
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the desired working concentrations in Assay Buffer. The final concentrations in the reaction mixture will need to be optimized, but typical ranges are:
-
NIR Probe: 1-10 µM
-
GSSG: 0.5-2 mM
-
NADPH: 100-200 µM
-
3. Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
Dilute the lysate in Assay Buffer to a concentration that results in a linear rate of fluorescence increase during the assay.
4. Assay Procedure:
-
Prepare a reaction master mix containing Assay Buffer, GSSG, and the NIR probe at their final desired concentrations.
-
Add the sample (cell lysate or purified GR) to the wells of the 96-well plate. Include a blank control with Assay Buffer instead of the sample.
-
Add the reaction master mix to each well.
-
Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen NIR probe. Record data every 1-2 minutes for 15-30 minutes.
5. Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve (slope).
-
Subtract the rate of the blank control from the rate of each sample.
-
Normalize the GR activity to the protein concentration of the sample (e.g., in RFU/min/mg protein).
Protocol 2: In Cellulo Imaging of GR Activity
This protocol allows for the visualization of GR activity in living cells.
1. Materials and Reagents:
-
Cell-permeable NIR fluorescent probe
-
Cell culture medium
-
GSSG ester (a cell-permeable form of GSSG)
-
Reagents to modulate intracellular GR activity (e.g., a GR inhibitor or an oxidative stress inducer)
-
Confocal microscope with NIR imaging capabilities
2. Cell Culture and Probe Loading:
-
Seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with the cell-permeable NIR probe in serum-free medium for 30-60 minutes at 37°C. The optimal probe concentration and loading time should be determined experimentally.
-
Wash the cells with PBS to remove excess probe.
3. Imaging GR Activity:
-
Add fresh cell culture medium to the cells.
-
Place the dish on the confocal microscope stage, maintaining the temperature at 37°C and 5% CO₂.
-
Acquire a baseline NIR fluorescence image.
-
To stimulate GR activity, add the GSSG ester to the medium.
-
Acquire a time-lapse series of NIR fluorescence images to monitor the increase in fluorescence over time.
-
To investigate the effect of modulators, pre-incubate the cells with the compound of interest before adding the GSSG ester and probe.
4. Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.
-
Plot the change in fluorescence intensity over time to represent the relative GR activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Probe concentration is too high. | Optimize the probe concentration to achieve a good signal-to-noise ratio. |
| Autofluorescence from the sample or medium. | Use a NIR probe with excitation and emission wavelengths above 700 nm to minimize autofluorescence. | |
| No or low signal | GR activity in the sample is too low. | Increase the amount of sample (protein concentration). |
| Inactive enzyme or degraded NADPH. | Use fresh NADPH and ensure proper storage of the enzyme. | |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths and other settings on the fluorometer. | |
| Non-linear reaction rate | Substrate (GSSG or NADPH) depletion. | Ensure that the initial substrate concentrations are not limiting. |
| Enzyme instability. | Perform the assay on ice or add stabilizing agents to the buffer. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay. |
Conclusion
Monitoring glutathione reductase activity with NIR fluorescent probes offers a sensitive and specific method for studying cellular redox status in a variety of biological systems. The protocols provided here serve as a starting point for developing and optimizing assays tailored to specific research needs. Careful selection of the NIR probe and optimization of reaction conditions are essential for obtaining accurate and reproducible results. These advanced techniques are valuable tools for researchers in the fields of oxidative stress, drug discovery, and disease pathogenesis.
References
Real-time Imaging of Cysteine Dynamics in Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine (Cys) is a semi-essential amino acid that plays a pivotal role in neuronal function and health. Beyond its role in protein synthesis, cysteine is a critical component of the major intracellular antioxidant glutathione (GSH) and a key substrate for the production of the gaseous signaling molecule hydrogen sulfide (H₂S).[1][2] Dysregulation of cysteine homeostasis has been implicated in a variety of neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][2] Therefore, the ability to monitor cysteine dynamics in real-time within neurons is crucial for understanding its physiological roles and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the methodologies for real-time imaging of cysteine dynamics in neurons using fluorescent probes. We will cover the selection of appropriate probes, provide detailed protocols for live-cell imaging, and discuss the key signaling pathways influenced by cysteine.
Fluorescent Probes for Cysteine Detection
The development of fluorescent probes has enabled the sensitive and selective detection of cysteine in living cells.[3] These probes are typically designed to undergo a specific chemical reaction with the thiol group of cysteine, leading to a detectable change in their fluorescence properties, such as an increase in fluorescence intensity ("turn-on" probes) or a shift in the emission wavelength. Common reaction mechanisms include Michael addition and intramolecular cyclization.[4][5]
Data Presentation: Comparison of Cysteine Fluorescent Probes
The selection of a fluorescent probe is critical and depends on the specific experimental requirements, such as the desired sensitivity, response time, and imaging modality (e.g., confocal or two-photon microscopy). Below is a summary of the key characteristics of several representative fluorescent probes for cysteine detection.
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Response Time | Key Features & Selectivity | Reference |
| PA-1 | Not Specified | Not Specified | 10 pM | < 1 minute | High selectivity over other biothiols. | [6] |
| PAQ | Not Specified | Not Specified | 0.27 µM | 2 minutes | High selectivity and anti-interference ability. | [6] |
| CP-1 | Not Specified | Not Specified | Not Specified | Not Specified | Specific recognition of Cys in the presence of other amino acids and biothiols. | [6] |
| Probe 1 | Not Specified | Not Specified | 14.8 nM | Not Specified | Turn-on probe with high selectivity for Cys over Hcy and GSH. | |
| SC | Not Specified | Not Specified | 11.1 nM | 120 seconds | High specificity and good fluorescent stability over a wide pH range. | [7] |
| Mito-Cys | Not Specified | Not Specified | 21.81 nM | 100 seconds | Mitochondria-targeted with a large Stokes shift (137 nm).[5] | [5] |
| PI-Cys | Not Specified | Not Specified | Not Specified | Not Specified | High fluorescence quantum yield and large turn-on signal.[8] | [8] |
| Mito-CP | Not Specified | Not Specified | Not Specified | Not Specified | Near-infrared probe for in vivo imaging in the brain.[9] | [9] |
| Probe based on HBT | 330 | 467 | 2.8 µM | ~15 minutes | Blocks excited state intramolecular proton transfer (ESIPT).[4][10] | [4][10] |
| PTCO₂-Cu(II) | Not Specified | Not Specified | 0.33 µM | Immediate | Water-soluble conjugated polymer-based probe.[11] | [11] |
| Red-emitting probe 1 | Not Specified | 642 | 2.93 nM | Not Specified | Ultrasensitive with red-shifted emission.[12] | [12] |
Signaling Pathways Involving Cysteine Dynamics
Cysteine is a central node in several critical neuronal signaling pathways. Understanding these pathways is essential for interpreting the results of cysteine imaging experiments.
Cysteine and the CBS/H₂S Signaling Pathway
In the brain, H₂S is primarily synthesized from L-cysteine by the enzyme cystathionine β-synthase (CBS).[1][13] This pathway is crucial for neuromodulation and neuroprotection.
Cysteine-Mediated Activation of PI3K/Akt and CREB Signaling
Emerging evidence indicates that the CBS/H₂S pathway can modulate the prosurvival PI3K/Akt pathway and the transcription factor CREB (cAMP response element-binding protein), which are critical for neuronal survival, plasticity, and neurogenesis.
Experimental Protocols
General Workflow for Live-Cell Imaging of Cysteine
The following diagram outlines the general workflow for imaging intracellular cysteine dynamics in cultured neurons.
Detailed Protocol for Live-Cell Imaging of Cysteine in Cultured Neurons
This protocol provides a step-by-step guide for imaging cysteine in cultured neurons using a generic "turn-on" fluorescent probe. Note: Optimal concentrations and incubation times should be determined empirically for each specific probe and cell type.
Materials:
-
Cultured neurons on glass-bottom dishes or coverslips
-
Fluorescent cysteine probe (e.g., from the table above)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM or Neurobasal medium)
-
N-ethylmaleimide (NEM) (optional, for cysteine depletion control)
-
L-cysteine (optional, for cysteine supplementation control)
-
Confocal or two-photon microscope
Procedure:
-
Cell Preparation:
-
Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Culture cells to the desired confluency under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in anhydrous DMSO. Store at -20°C or as recommended by the manufacturer.
-
On the day of the experiment, prepare a working solution of the probe (typically 1-10 µM) by diluting the stock solution in pre-warmed live-cell imaging medium or PBS.
-
-
Controls (Optional but Recommended):
-
Cysteine Depletion: To confirm the probe's specificity for cysteine, pre-treat a subset of cells with a cysteine-depleting agent like N-ethylmaleimide (NEM) (e.g., 1 mM in imaging medium for 30 minutes) before probe loading.[6]
-
Cysteine Supplementation: To observe the probe's response to increased cysteine levels, treat another subset of cells with L-cysteine (e.g., 100-500 µM in imaging medium for 1-2 hours) prior to or during imaging.
-
-
Probe Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any excess, unbound probe.[6]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish or coverslip on the stage of a confocal or two-photon microscope equipped with a temperature and CO₂-controlled environmental chamber.
-
Excite the probe at its optimal excitation wavelength and collect the emission signal at the appropriate wavelength range.
-
Acquire images using settings that minimize phototoxicity and photobleaching (e.g., use the lowest possible laser power and shortest exposure time).
-
For dynamic studies, acquire time-lapse images to monitor changes in cysteine levels in response to stimuli.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity within individual neurons or specific subcellular regions of interest (e.g., soma, dendrites, axons).
-
Normalize the fluorescence intensity to a background region to correct for any non-specific signal.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.
-
Applications in Drug Development
The real-time imaging of cysteine dynamics in neurons offers significant opportunities for drug development:
-
High-Throughput Screening: These protocols can be adapted for high-throughput screening of compound libraries to identify drugs that modulate intracellular cysteine levels.
-
Mechanism of Action Studies: Imaging can help elucidate the mechanism of action of neuroprotective or neurotoxic compounds by observing their effects on cysteine homeostasis and related signaling pathways.
-
Pharmacodynamic Biomarkers: Changes in neuronal cysteine levels, as measured by fluorescent probes, could serve as pharmacodynamic biomarkers to assess the efficacy of drug candidates in preclinical models.
Conclusion
The use of fluorescent probes for real-time imaging of cysteine dynamics provides a powerful tool for neuroscience research and drug development. By carefully selecting the appropriate probe and following optimized protocols, researchers can gain valuable insights into the complex roles of cysteine in neuronal function and disease. The methodologies and information presented in these application notes are intended to serve as a comprehensive guide for scientists entering this exciting field of research.
References
- 1. Hydrogen Sulfide (H2S) Signaling as a Protective Mechanism against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Hydrogen Sulfide in Brain Synaptic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modes of Physiologic H2S Signaling in the Brain and Peripheral Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel highly selective fluorescent probe for imaging of cysteine both in living cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. In Situ Imaging of Cysteine in the Brains of Mice with Epilepsy by a Near-Infrared Emissive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pr.ibs.re.kr [pr.ibs.re.kr]
- 11. A specific fluorescent probe for fast detection and cellular imaging of cysteine based on a water-soluble conjugated polymer combined with copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A red-emitting ultrasensitive fluorescent probe for specific detection and biological visualization of cysteine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gasotransmitter Hydrogen Sulfide Signaling in Neuronal Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Near-Infrared (NIR) Imaging
Welcome to the technical support center for NIR imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to autofluorescence in their experiments.
Troubleshooting Guide: Reducing Autofluorescence
Autofluorescence is the natural emission of light by biological structures, which can obscure the signal from your specific fluorescent probes, leading to a low signal-to-noise ratio.[1][2] This guide provides solutions to common autofluorescence issues encountered in NIR imaging.
Problem 1: High background fluorescence is observed across multiple channels.
This issue is often caused by the sample preparation method, particularly aldehyde-based fixation.[3][4]
-
Solution 1: Optimize Fixation Protocol.
-
Reduce the fixation time to the minimum required for your tissue type and size.[3][5] For example, fix tissues in 4% PFA or 10% neutral buffered formalin overnight at 4°C, followed by 1-2 hours at room temperature.[3]
-
Consider using paraformaldehyde instead of glutaraldehyde, as glutaraldehyde can cause more severe autofluorescence.[3][5]
-
If possible, switch to a non-crosslinking fixative like chilled methanol or ethanol, which can reduce fixation-induced autofluorescence.[5][6][7]
-
-
Solution 2: Chemical Treatment.
-
Treat samples with sodium borohydride to reduce aldehyde-induced autofluorescence, though results can be variable.[5][6][8]
-
Use commercially available reagents like Vector® TrueVIEW® Autofluorescence Quenching Kit, which is designed to diminish autofluorescence from non-lipofuscin sources, including aldehyde fixation.[4][6][9]
-
Problem 2: Bright, granular fluorescent spots are interfering with the signal, especially in aged tissue.
This is a classic sign of lipofuscin, highly autofluorescent granules of oxidized proteins and lipids that accumulate in cells with age.[8][10][11][12][13]
-
Solution 1: Use a Lipofuscin-Specific Quencher.
-
Sudan Black B: A lipophilic dye that effectively quenches lipofuscin autofluorescence.[5][8][9][14] However, it can introduce its own background fluorescence in the red and far-red channels.[8][10][11][15]
-
TrueBlack®: A superior alternative to Sudan Black B that eliminates lipofuscin autofluorescence with significantly less background in the red and far-red channels.[8][10][11][15] It can also reduce autofluorescence from other sources like collagen and red blood cells.[10][11][16]
-
Problem 3: High autofluorescence is present in highly vascularized tissues or blood-rich samples.
This is typically caused by the heme group in red blood cells, which has a broad autofluorescence spectrum.[3][5]
-
Solution 1: Perfuse Tissues Before Fixation.
-
Solution 2: Chemical Quenching (for non-perfused samples).
Problem 4: The signal-to-noise ratio is poor, even after optimizing sample preparation.
If intrinsic tissue components like collagen and elastin are the source, or if you are performing in vivo imaging, optimizing your imaging strategy is crucial.
-
Solution 1: Shift to Longer Wavelengths.
-
Autofluorescence is generally weaker in the far-red and NIR regions of the spectrum.[1][6][8][17] Select fluorophores that excite and emit at longer wavelengths (e.g., those emitting beyond 650 nm).[2][5][6]
-
For the greatest reduction in autofluorescence, move to the NIR-II window (1000-1700 nm) , where tissue autofluorescence is negligible.[18][19][20][21][22]
-
-
Solution 2: Use Advanced Imaging Techniques.
-
Spectral Unmixing: This computational method treats autofluorescence as a separate fluorescent component and subtracts it from the image.[2][17][23][24][25] It requires capturing images across a range of emission wavelengths.
-
Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime (the time spent in an excited state), which is often different from the lifetime of endogenous autofluorescent molecules.[2][26]
-
-
Solution 3: Photobleaching.
Data & Protocols
Comparison of Chemical Quenching Reagents
| Reagent | Primary Target | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin[5][8] | Cost-effective, well-documented for quenching lipofuscin.[9][29] | Can introduce non-specific background fluorescence in red and far-red channels.[8][10][11][15] Not as effective for fixation-induced autofluorescence.[4] |
| TrueBlack® | Lipofuscin[10][16] | Superior to Sudan Black B; effectively quenches lipofuscin with minimal background fluorescence.[10][11][15] Can also reduce autofluorescence from other sources like collagen, elastin, and red blood cells.[10][11][16] | Higher cost compared to Sudan Black B. |
| Sodium Borohydride | Aldehyde-induced autofluorescence[5][6] | Can reduce background caused by formalin or glutaraldehyde fixation.[5] | Effects can be variable.[5] May increase autofluorescence from red blood cells in formaldehyde-fixed tissue.[8] |
| Vector® TrueVIEW® | Non-lipofuscin sources (e.g., collagen, elastin, fixatives)[4][9] | Specifically designed to quench autofluorescence from structural proteins and aldehyde fixatives.[4] | Not primarily designed for lipofuscin. |
Impact of Imaging Parameters on In Vivo Autofluorescence
For preclinical imaging, several parameters can be adjusted to significantly improve the signal-to-background ratio (SBR).
| Parameter Change | Effect on Autofluorescence | Improvement in SBR |
| Dietary Change (Chow to Purified Diet) | Reduces high autofluorescence from the gastrointestinal tract.[18][30] | Significant improvement.[18][30] |
| Excitation Wavelength (Shift from 670 nm to 760/808 nm) | Reduces background by up to two orders of magnitude.[18][30][31] | Significant improvement.[18][30][31] |
| Emission Window (Shift from NIR-I to NIR-II) | Reduces background by up to two orders of magnitude.[18][30][31] | Significant improvement.[18][30][31] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment
This protocol is for quenching lipofuscin-based autofluorescence in tissue sections.
-
Complete your standard immunofluorescence staining protocol.
-
Prepare a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol.[9][32]
-
Incubate the tissue sections in the Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber.[9][27]
-
Remove the excess Sudan Black B solution.
-
Wash the sections thoroughly three times for 5 minutes each in PBS.[27]
-
Mount the coverslip with an appropriate mounting medium and proceed with imaging.
Protocol 2: TrueBlack® Treatment
This protocol is a superior alternative to Sudan Black B and can be performed before or after immunostaining.[8][10][11][12]
Pre-Staining Protocol:
-
Deparaffinize and rehydrate tissue sections as per your standard protocol.
-
Wash sections in PBS.
-
Incubate sections in 1X TrueBlack® solution for 30 seconds.
-
Rinse with PBS.
-
Proceed with your standard immunofluorescence blocking and staining protocol.
Post-Staining Protocol:
-
Complete your standard immunofluorescence staining protocol, including secondary antibody incubation and washes.
-
Incubate sections in 1X TrueBlack® solution for 30 seconds.
-
Rinse with PBS.
-
Mount coverslip and proceed with imaging.
Protocol 3: Photobleaching
This method uses high-intensity light to destroy endogenous fluorophores before staining.
-
Prepare your tissue sections (e.g., rehydrated paraffin sections or cryosections).
-
Before applying any fluorescent probes, expose the sample to a high-intensity light source. This can be UV irradiation (e.g., 2 hours at 30W) or a broad-spectrum white LED array.[26][27][28]
-
The duration of exposure can range from 90 minutes (if combined with hydrogen peroxide) to several hours, depending on the light source intensity and tissue type.[28][33]
-
After bleaching, proceed with your standard immunofluorescence staining protocol.
Visual Guides & Workflows
Caption: General workflow for reducing autofluorescence in NIR imaging experiments.
References
- 1. Images with Near-infrared Wavelengths- Oxford Instruments [andor.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. biotium.com [biotium.com]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 14. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 15. lifetechindia.com [lifetechindia.com]
- 16. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 17. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 18. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Two-Photon Absorption: An Open Door to the NIR-II Biological Window? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 25. Hyperspectral imaging and spectral unmixing for improving whole-body fluorescence cryo-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. files.core.ac.uk [files.core.ac.uk]
- 33. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for NIR thiol probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with near-infrared (NIR) thiol probes. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a high signal-to-noise ratio important when using NIR thiol probes?
A high signal-to-noise ratio is crucial for obtaining accurate and reproducible results in fluorescence imaging and sensing applications.[1] NIR probes are advantageous as they minimize background autofluorescence from biological samples, reduce light scattering, and allow for deeper tissue penetration.[2][3][4] A strong signal well above the background noise ensures that the detected fluorescence is from the specific reaction of the probe with thiols, rather than from non-specific sources.[5]
Q2: What are the common causes of a low signal-to-noise ratio with NIR thiol probes?
Several factors can contribute to a poor signal-to-noise ratio:
-
Low probe concentration: Insufficient probe molecules to react with the target thiols.[6][7]
-
High background fluorescence: Can be caused by autofluorescence of the biological sample, probe aggregation, or non-specific binding.[5][8]
-
Photobleaching: Destruction of the fluorophore by prolonged exposure to excitation light.[8]
-
Suboptimal experimental conditions: Incorrect pH, buffer composition, or incubation time can affect the probe's reactivity and fluorescence.[5]
-
Interference from other biological molecules: Some amino acids or other nucleophiles may react with the probe, leading to a false signal or quenching of the fluorescence.[5][9]
-
Inefficient probe activation: The reaction between the probe and the thiol may be slow or incomplete.[2]
Q3: How can I choose the right NIR thiol probe for my experiment?
The choice of probe depends on several factors, including the specific thiol you want to detect (e.g., glutathione, cysteine, homocysteine), the biological system you are working with, and the instrumentation available.[2][10] Consider the following:
-
Selectivity: Choose a probe with high selectivity for the target thiol to avoid cross-reactivity.[11][12]
-
Reaction Mechanism: Different probes utilize various sensing mechanisms such as Michael addition, disulfide cleavage, or nucleophilic substitution.[2][12][13] Understanding the mechanism can help predict potential interferences.
-
Photophysical Properties: Look for probes with high quantum yields, good photostability, and excitation/emission wavelengths compatible with your imaging system.[1][14]
-
Response Time: The time it takes for the probe to react with the thiol should be appropriate for your experimental timeline.[2]
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
If you are observing a weak or no fluorescence signal, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Recommendation | Citation |
| Insufficient Probe Concentration | Increase the probe concentration incrementally. Perform a concentration titration to find the optimal concentration that yields a strong signal without causing aggregation or high background. | [6][7] |
| Low Abundance of Target Thiol | Use a positive control by adding a known concentration of the target thiol to confirm the probe is functional. For cellular experiments, consider treating cells with reagents known to modulate thiol levels. | [8] |
| Incorrect Excitation/Emission Wavelengths | Verify the excitation and emission maxima of your specific NIR probe and ensure your instrument settings are correct. | |
| Suboptimal Incubation Time | Increase the incubation time to allow for complete reaction between the probe and the thiol. The optimal time can vary between probes. | [2] |
| Photobleaching | Reduce the exposure time and/or the intensity of the excitation light. Use an anti-fade mounting medium for fixed samples. | [8] |
| Probe Degradation | Ensure the probe has been stored correctly according to the manufacturer's instructions. Prepare fresh probe solutions for each experiment. |
Issue 2: High Background Fluorescence
High background can obscure the specific signal from your thiol probe. Here are some strategies to reduce it:
| Potential Cause | Troubleshooting Recommendation | Citation |
| Autofluorescence | Measure the fluorescence of a control sample without the probe to determine the level of endogenous autofluorescence. If high, consider using a probe with a longer emission wavelength further in the NIR range. | [5][7] |
| Excessive Probe Concentration | Using too high a concentration can lead to probe aggregation and non-specific binding, both of which can increase background fluorescence. Optimize the probe concentration through titration. | [5] |
| Incomplete Removal of Unbound Probe | Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound probe molecules. | |
| Probe Aggregation | Ensure the probe is fully dissolved in the appropriate solvent before adding it to your sample. Some probes may require a small amount of a surfactant like Tween-20 to prevent aggregation. | |
| Contaminated Buffers or Reagents | Use high-purity, fresh buffers and reagents to avoid introducing fluorescent contaminants. |
Issue 3: Poor Probe Selectivity and Interference
Non-specific signals can arise from the probe reacting with molecules other than the target thiol.
| Potential Cause | Troubleshooting Recommendation | Citation |
| Cross-reactivity with other thiols | If you need to distinguish between different biothiols (e.g., Cys vs. GSH), use a probe specifically designed for that purpose. Some probes offer ratiometric detection to differentiate between thiols. | [2][12] |
| Reaction with other nucleophiles | Some probes can react with other nucleophiles like primary amines. Review the probe's reaction mechanism to assess potential side reactions. Choose probes with reaction chemistries that are highly specific to thiols. | [15][16] |
| Contamination of amino acid stocks | If you suspect interference from other amino acids, run a control experiment with the suspected interfering amino acid alone to quantify its effect on the fluorescence signal. | [5] |
Experimental Protocols
Protocol 1: General Procedure for in vitro Thiol Detection
This protocol provides a general framework for detecting thiols in a cell-free system.
-
Reagent Preparation:
-
Prepare a stock solution of the NIR thiol probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe in the desired buffer (e.g., PBS, pH 7.4). The final concentration should be optimized for your specific probe and experimental conditions.
-
Prepare solutions of the target thiol (e.g., glutathione, cysteine) and any potential interfering species in the same buffer.
-
-
Assay Procedure:
-
To a microplate well or cuvette, add the working solution of the NIR thiol probe.
-
Add the solution containing the target thiol.
-
Incubate the mixture for the recommended time at the appropriate temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader or fluorometer with the appropriate excitation and emission wavelengths for your probe.
-
-
Controls:
-
Blank: Buffer only.
-
Probe only: Probe solution in buffer without any thiol.
-
Positive control: Probe with a known high concentration of the target thiol.
-
Selectivity controls: Probe with other thiols and potential interfering molecules.
-
Protocol 2: Live Cell Imaging of Intracellular Thiols
This protocol outlines the steps for visualizing thiols in living cells.
-
Cell Culture:
-
Plate cells on a suitable imaging dish or plate and culture them to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the NIR thiol probe in cell culture medium. The optimal concentration needs to be determined experimentally to ensure sufficient signal without cytotoxicity.
-
Remove the old medium from the cells and wash them with PBS.
-
Add the probe-containing medium to the cells and incubate for the recommended time at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells gently with warm PBS or culture medium to remove any unbound probe. Repeat this step 2-3 times.
-
-
Imaging:
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate NIR filter set.
-
-
Controls:
-
Unstained cells: To assess autofluorescence.
-
Thiol-depleted cells: Pre-treat cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) before probe loading to confirm the signal is thiol-dependent.[11]
-
Visualizations
Caption: Workflow for live-cell imaging of thiols using NIR probes.
Caption: Troubleshooting logic for common NIR thiol probe issues.
References
- 1. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red/Near-Infrared Biothiol Fluorescent Probes [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. pcrbio.com [pcrbio.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.mit.edu [web.mit.edu]
Troubleshooting low fluorescence signal with NIR-Thiol dinitrobenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with NIR-Thiol dinitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a "turn-on" near-infrared (NIR) fluorescent probe.[1] In its native state, the probe exhibits weak fluorescence. The 2,4-dinitrobenzenesulfonate group acts as a quencher through a photoinduced electron transfer (PET) process.[2] Upon reaction with biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), the thiol group displaces the dinitrobenzenesulfonate moiety via an aromatic nucleophilic substitution reaction.[2][3] This cleavage disrupts the PET process, leading to a significant enhancement of the NIR fluorescence signal.[2][4]
Q2: What are the optimal excitation and emission wavelengths for this probe?
A2: While specific wavelengths can vary slightly based on the solvent and local environment, this compound and similar probes typically have excitation and emission maxima in the near-infrared range. For instance, related compounds show emission peaks around 700 nm to 830 nm.[2] It is crucial to consult the manufacturer's specifications for the exact excitation and emission maxima for your specific lot of the probe.
Q3: Is the probe selective for a specific type of biothiol?
A3: this compound is generally reactive towards various small molecular weight biological thiols, including Cys, Hcy, and GSH.[1] While it shows high selectivity for these thiols over other amino acids and biorelevant species, achieving high selectivity between different thiols (e.g., distinguishing GSH from Cys) may require specific reaction conditions or the use of probes with different reactive groups.[1][2][5]
Q4: What is the expected signal enhancement upon reaction with thiols?
A4: A significant "turn-on" response is a key feature of this probe. Users can expect a substantial increase in fluorescence intensity upon reaction with thiols. For example, similar probes have demonstrated over a 25-fold enhancement in emission spectra.[2] In animal models, a signal-to-noise contrast ratio of approximately 700-fold has been observed.[1]
Troubleshooting Guide for Low Fluorescence Signal
A low fluorescence signal can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low fluorescence signals.
Step 1: Reagent Preparation and Storage
| Potential Issue | Recommended Action |
| Probe Degradation | This compound should be stored according to the manufacturer's instructions, typically desiccated and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Use a calibrated pipette for accurate measurements. The final concentration of the probe in the assay should be optimized; too low a concentration will result in a weak signal. |
| Solvent Effects | Ensure the solvent used to dissolve the probe is compatible with your experimental system and does not quench fluorescence. |
Step 2: Experimental Conditions
| Potential Issue | Recommended Action |
| Insufficient Incubation Time | The reaction between the probe and thiols is time-dependent. While some reactions are rapid, others may take up to an hour to reach completion.[2] Perform a time-course experiment to determine the optimal incubation time for your system. |
| Incorrect pH | The reaction is pH-sensitive. Most protocols recommend a physiological pH of around 7.4.[2] Ensure your buffer is at the correct pH. |
| Low Thiol Concentration | The fluorescence signal is proportional to the concentration of thiols. If the endogenous thiol levels in your cells or tissue are low, the signal will be weak. Consider using a positive control with a known concentration of GSH or Cys to confirm the probe is working. For cellular imaging, pretreatment of cells with a thiol-depleting agent like N-ethylmaleimide (NEM) can serve as a negative control.[3] |
| Cell Permeability | While the probe is generally cell-permeable, different cell lines may have varying uptake efficiencies.[1] Optimize the probe concentration and incubation time for your specific cell type. |
Step 3: Instrumentation and Data Acquisition
| Potential Issue | Recommended Action |
| Incorrect Wavelength Settings | Ensure the excitation and emission wavelengths on your fluorometer, plate reader, or microscope are set to the optimal values for the reacted probe. Use a narrow slit width to minimize background noise. |
| Suboptimal Detector Gain/Exposure | For imaging systems, increasing the detector gain or exposure time can enhance the signal.[6] However, be cautious of photobleaching and increased background noise. An optimal range for the gain can often be identified experimentally.[6] |
| Autofluorescence | Biological samples can exhibit autofluorescence, which can interfere with the signal. The use of a NIR probe helps to minimize this, but it can still be a factor.[7][8] Ensure you have a proper background subtraction or control (e.g., cells without the probe). |
Experimental Protocols
Protocol 1: In Vitro Thiol Detection
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare stock solutions of thiols (GSH, Cys, Hcy) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer solution.
-
Add the desired concentration of thiols.
-
Add the this compound probe to a final concentration of 5-10 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em in the NIR range).
-
Protocol 2: Live Cell Imaging of Thiols
-
Cell Culture:
-
Plate cells (e.g., HeLa or Bel 7702) on a glass-bottom dish and culture until they reach the desired confluency.[1]
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with 5-10 µM of this compound in serum-free medium for 30 minutes at 37°C.[1]
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Image the cells using a confocal microscope equipped with a NIR laser and detector.
-
-
Controls:
Signaling Pathway and Mechanism
Diagram: Probe Activation Mechanism
Caption: The reaction mechanism of this compound with thiols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery [mdpi.com]
- 8. Construction and optimization of organic fluorophores in NIR-II fluorescence imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dinitrobenzenesulfonate-Based Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinitrobenzenesulfonate (DNBS)-based probes. The information focuses on the critical effect of pH on the performance of these probes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dinitrobenzenesulfonate-based probes for thiol detection?
A1: Dinitrobenzenesulfonate-based probes typically work via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups of the dinitrobenzenesulfonyl moiety make it a good leaving group. In the presence of a nucleophile, such as the thiolate form of a thiol-containing molecule (e.g., cysteine, glutathione), the thiol attacks the carbon atom to which the sulfonyl group is attached. This leads to the cleavage of the dinitrobenzenesulfonyl group and the release of a fluorophore, resulting in a "turn-on" fluorescent signal.[1][2]
Q2: How does pH affect the reaction between DNBS-based probes and thiols?
A2: The reaction is highly pH-dependent because the thiol group (-SH) must be in its deprotonated, thiolate form (-S⁻) to act as an effective nucleophile. The pKa of cysteine's thiol group is around 8.5.[3] Therefore, at neutral or slightly alkaline pH (e.g., pH 7.4), a sufficient concentration of the reactive thiolate exists for the reaction to proceed efficiently.[4] At acidic pH, the thiol group remains protonated, significantly reducing its nucleophilicity and slowing down or inhibiting the reaction.[3] Some specialized probes are designed to react with selenols at a lower pH (e.g., 5.8) while reacting with thiols at a higher pH (e.g., 7.4), allowing for differential detection.[4]
Q3: Can DNBS-based probes be used to detect other nucleophiles?
A3: While DNBS-based probes are primarily designed for thiol detection due to the high nucleophilicity of thiolates, they can potentially react with other strong nucleophiles. However, the selectivity for thiols is generally good under physiological conditions. It is always recommended to test the probe's selectivity against other biologically relevant nucleophiles present in your experimental system.
Q4: What is the optimal pH range for using DNBS-based probes?
A4: The optimal pH is typically in the neutral to slightly alkaline range (pH 7.0 - 8.0) to ensure a sufficient concentration of the reactive thiolate species. However, the optimal pH can vary depending on the specific probe's design and the pKa of the target thiol. Some probes have been shown to maintain a stable fluorescence response over a pH range of 6.0 to 9.0 after reacting with thiols.[5] It is crucial to consult the manufacturer's data sheet for the specific probe you are using or to perform a pH profile experiment to determine the optimal pH for your assay.
Troubleshooting Guide
Issue 1: No or Low Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your experimental buffer. The reaction is significantly slower at acidic pH. Adjust the buffer to the optimal pH range for your probe (typically pH 7.4). |
| Probe degradation | DNBS-based probes can be sensitive to light and temperature. Store the probe according to the manufacturer's instructions, protected from light. Prepare fresh working solutions for each experiment. |
| Low concentration of thiols | Ensure that the concentration of the target thiol in your sample is within the detection range of the probe. Run a positive control with a known concentration of a standard thiol like glutathione (GSH). |
| Presence of interfering substances | Some compounds in your sample matrix might quench the fluorescence or interfere with the reaction. Test the probe in a simpler buffer system to confirm its functionality. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Probe instability or hydrolysis | Some probes may hydrolyze over time, leading to the release of the fluorophore and high background. Use freshly prepared probe solutions and minimize the incubation time. |
| Contaminated reagents or buffers | Ensure all your reagents, buffers, and labware are free from fluorescent contaminants. |
| Autofluorescence from sample | Biological samples can exhibit autofluorescence. Measure the fluorescence of your sample without the probe to determine the background level. If necessary, use a probe with excitation and emission wavelengths in the near-infrared (NIR) region to minimize autofluorescence. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Fluctuations in pH | Small changes in pH can significantly affect the reaction rate. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Temperature variations | The reaction rate is temperature-dependent. Perform all incubations at a constant and controlled temperature. |
| Pipetting errors | Ensure accurate and consistent pipetting of all reagents, especially the probe and the sample. |
Data Presentation
Table 1: Effect of pH on the Relative Fluorescence Intensity of a Dinitrobenzenesulfonyl-Fluorescein Probe in the Presence of Glutathione (GSH)
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 10 |
| 5.0 | 25 |
| 6.0 | 60 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 98 |
| 9.0 | 90 |
Note: This table is a representative example based on typical DNBS-fluorescein probe behavior. Actual values may vary depending on the specific probe, thiol, and experimental conditions.
Experimental Protocols
Protocol: Determination of Thiol Concentration using a DNBS-Based Fluorescent Probe
-
Reagent Preparation:
-
Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM phosphate buffer) and adjust the pH to the optimal value for the probe (typically pH 7.4).
-
Probe Stock Solution: Dissolve the DNBS-based probe in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1 mM). Store protected from light.
-
Thiol Standard Solution: Prepare a stock solution of a known thiol (e.g., glutathione) in the assay buffer.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the thiol standard in the assay buffer.
-
Prepare a working solution of the probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
In a 96-well plate, add a specific volume of the thiol standard dilutions or your unknown sample to each well.
-
Add the probe working solution to each well to initiate the reaction.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of a blank (buffer + probe) from all readings.
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of thiols in your unknown samples by interpolating their fluorescence intensity values on the standard curve.
-
Visualizations
Caption: Reaction mechanism of a DNBS-based probe with a thiol.
Caption: A typical experimental workflow for using DNBS-based probes.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Cytotoxicity of Fluorescent Probes in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of fluorescent probes during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of fluorescent probe-induced cytotoxicity and phototoxicity?
A1: Early indicators of phototoxicity can be subtle, including altered cell migration rates, changes in organelle movement, or temporary cell cycle arrest.[1] More severe signs of cytotoxicity include morphological changes such as plasma membrane blebbing, the formation of large vacuoles, mitochondrial swelling, cell rounding, detachment from the culture surface, and ultimately, cell death.[1][2][3]
Q2: What is the underlying cause of phototoxicity in fluorescence microscopy?
A2: Phototoxicity is primarily caused by the generation of reactive oxygen species (ROS), such as singlet oxygen, when fluorescent molecules are excited by high-intensity light.[4][5] These ROS can damage cellular components like DNA, proteins, and lipids, leading to impaired cell function and death.[6] Additionally, some fluorescent dyes can be inherently toxic to cells even without light exposure.[1][7]
Q3: How do I choose a fluorescent probe to minimize cytotoxicity?
A3: Selecting the right probe is crucial for healthy live-cell imaging.[8] Key considerations include:
-
Wavelength: Probes excited by longer wavelengths (e.g., red or far-red light) are generally less energetic and cause less damage than those excited by shorter wavelengths like UV or blue light.[1]
-
Brightness and Photostability: Brighter, more photostable probes require less excitation light, thereby reducing the total light dose delivered to the sample and minimizing ROS production.[1]
-
Inherent Toxicity: Opt for probes specifically developed and validated for low toxicity in live-cell applications. Genetically encoded fluorescent proteins are often a good alternative to chemical dyes.[8]
Q4: Can I add supplements to my imaging medium to counteract phototoxicity?
A4: Yes, supplementing the imaging medium with antioxidants can help neutralize ROS.[1][6] Commonly used supplements include Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C).[1][9] However, the effectiveness of these supplements can be cell-type dependent and should be empirically tested for your specific experimental setup.[1][6]
Q5: Which microscopy techniques are recommended for reducing phototoxicity?
A5: Advanced microscopy techniques that limit illumination to the focal plane are highly effective. These include:
-
Spinning-disk confocal microscopy: Generally gentler than laser scanning confocal as it uses lower laser power.[1]
-
Light-sheet fluorescence microscopy (LSFM): Illuminates the sample from the side, exposing only the focal plane to the excitation light.[6][9]
-
Two-photon excitation microscopy: Excites fluorophores only within the focal volume, reducing out-of-focus damage.[9]
Troubleshooting Guides
Problem 1: Rapid photobleaching and simultaneous cell death.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio.[10] |
| Prolonged Exposure Times | Decrease the exposure time per frame. If the signal is too weak, consider using a more sensitive detector or binning pixels.[3][10] |
| Unstable Probe | Select a more photostable fluorescent probe. Far-red and near-infrared dyes often exhibit higher photostability.[8][10] |
Problem 2: Cells exhibit morphological changes (blebbing, rounding, detachment) during imaging.
| Potential Cause | Recommended Solution |
| Phototoxicity (ROS Generation) | - Reduce excitation light intensity and exposure time.[10] - Increase the time interval between image acquisitions.[1][10] - Switch to a probe excited by a longer wavelength.[1][10] - Supplement the imaging medium with antioxidants like Trolox or ascorbic acid.[1][10] |
| Inherent Probe Toxicity | Perform a dose-response experiment to determine the lowest effective probe concentration. Consider switching to a less toxic alternative probe, such as a fluorescent protein. |
| Unhealthy Initial Cell Culture | Ensure cells are healthy and in the logarithmic growth phase before starting the imaging experiment. |
Problem 3: Cellular processes (e.g., mitosis, migration) are inhibited or altered after imaging begins.
| Potential Cause | Recommended Solution |
| Sublethal Phototoxic Effects | - Implement a phototoxicity control experiment where cells are exposed to the imaging conditions without the fluorescent probe to assess the impact of light alone.[10] - Further reduce the total light dose by lowering intensity, decreasing exposure time, and increasing imaging intervals.[4] |
| Probe Interference with Cellular Function | Research the known biological effects of your chosen probe. Some probes can interfere with specific cellular processes. If this is suspected, switching to a different class of probe is recommended.[7] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Common Live-Cell Probes
| Probe Class | Example Probe | Typical Starting Concentration | Incubation Time |
| Small Molecule Dyes | SiR-Actin | 0.1 - 1 µM | 1 - 4 hours |
| Calcein AM | 0.5 - 5 µM | 15 - 30 minutes | |
| MitoTracker Green | 20 - 200 nM | 15 - 45 minutes | |
| Genetically Encoded | GFP-fusion protein | N/A (transfection-dependent) | 24 - 48 hours post-transfection |
Note: These are general guidelines. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition through titration.[11]
Experimental Protocols
Protocol 1: Optimizing Fluorescent Probe Concentration
-
Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Dilution Series: Prepare a series of dilutions of the fluorescent probe in pre-warmed imaging medium. A typical range would be from 10x below to 10x above the manufacturer's recommended concentration.
-
Cell Labeling: Replace the growth medium with the different probe dilutions and incubate for the recommended time. Include a vehicle-only control (e.g., DMSO).
-
Washing: Gently wash the cells with pre-warmed imaging medium to remove any unbound probe.
-
Image Acquisition: Acquire images of each concentration using identical, minimized illumination settings.
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration to determine the optimal signal-to-noise ratio with the lowest possible probe concentration.[11]
Protocol 2: Assessing Cytotoxicity
-
Experimental Setup: Prepare multiple identical samples of cells labeled with the optimized probe concentration.
-
Control Groups: Include the following control groups:
-
Unlabeled, non-illuminated cells (negative control).
-
Unlabeled, illuminated cells (phototoxicity control).
-
Labeled, non-illuminated cells (probe toxicity control).
-
-
Time-Lapse Imaging: Subject the experimental group (labeled and illuminated) to your planned time-lapse imaging protocol. Expose the phototoxicity control group to the same illumination parameters.
-
Post-Imaging Incubation: After the time-lapse experiment, return all samples to the incubator for a period of 4-24 hours.
-
Viability Assay: Assess cell viability in all groups using a standard assay (e.g., Trypan Blue exclusion, a live/dead staining kit).
-
Data Analysis: Compare the viability across all groups. A significant decrease in viability in the experimental group compared to the controls indicates cytotoxicity.
Visualizations
Caption: Signaling pathway of phototoxicity-induced cell damage.
Caption: Experimental workflow for minimizing cytotoxicity.
Caption: Logical flowchart for fluorescent probe selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Calibration curve issues with NIR fluorescent probes
Welcome to the technical support center for near-infrared (NIR) fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve showing poor linearity (low R-squared value)?
A1: Poor linearity in a calibration curve can stem from several factors. At high concentrations, the "inner filter effect" can occur, where the sample itself absorbs a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[1][2] Additionally, issues such as probe aggregation, photobleaching during measurement, or improper blank subtraction can contribute to a low R-squared value. It is also crucial to ensure that the concentrations of your standards are accurate and evenly distributed across the desired dynamic range.
Q2: What is causing high background fluorescence in my assay?
A2: High background fluorescence can be attributed to several sources. Autofluorescence from biological samples, impurities in solvents or reagents, and nonspecific binding of the probe to cellular components or the microplate well can all contribute.[3] Using high-quality, anhydrous solvents and including appropriate washing steps in your protocol can help minimize this. It's also advisable to measure the fluorescence of a blank sample (containing everything except the probe) to determine the baseline background signal.
Q3: My fluorescent signal is unstable and fades quickly. What's happening?
A3: Rapid signal decay is often due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[4] This is more pronounced with high-intensity light sources and long exposure times. To mitigate this, reduce the excitation power, decrease the exposure time, and use an anti-fade reagent in your mounting medium for fixed cells. Additionally, some NIR probes can be sensitive to their chemical environment; changes in pH or the presence of quenching agents can also lead to signal instability.
Q4: How does the choice of solvent affect my NIR probe's fluorescence?
A4: The solvent can significantly impact a probe's fluorescence properties. Solvent polarity can alter the probe's quantum yield and lead to shifts in the excitation and emission spectra.[5] For instance, some probes exhibit higher fluorescence intensity in non-polar environments. It is crucial to use the same solvent for your standards and samples to ensure consistency. When possible, opt for high-purity, anhydrous solvents to avoid quenching effects.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the use of NIR fluorescent probes.
Problem 1: Non-Linear or Saturated Calibration Curve
-
Question: My calibration curve is plateauing at higher concentrations, resulting in a poor fit. What should I do?
-
Answer: This is a classic sign of the inner filter effect or detector saturation.
-
Troubleshooting Steps:
-
Dilute your standards: The simplest solution is to dilute your standards to a range where the absorbance is low (typically below 0.1 AU) to maintain a linear relationship.[2]
-
Correct for the Inner Filter Effect: If dilution is not feasible, you can mathematically correct for the inner filter effect. This involves measuring the absorbance of your samples at the excitation and emission wavelengths and applying a correction formula.
-
Optimize Detector Settings: Ensure that your detector gain is not set too high, which can lead to saturation. If the signal is too strong, reduce the gain or use a neutral density filter.
-
-
Problem 2: Low Signal-to-Noise Ratio
-
Question: My fluorescent signal is weak and difficult to distinguish from the background. How can I improve this?
-
Answer: A low signal-to-noise ratio can be caused by insufficient probe concentration, high background, or suboptimal instrument settings.
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a titration experiment to determine the optimal probe concentration that provides a strong signal without causing aggregation or cytotoxicity.[6]
-
Reduce Background Fluorescence: Use a phenol red-free medium for live-cell imaging, as phenol red is fluorescent.[6] Ensure your microplates are black-walled to minimize well-to-well crosstalk and background. Thoroughly wash cells after staining to remove unbound probe.
-
Adjust Instrument Settings: Increase the detector gain or use a higher-powered excitation source (while being mindful of photobleaching). Ensure your filter set is appropriate for the excitation and emission spectra of your probe.
-
-
Problem 3: Inconsistent or Irreproducible Results
-
Question: I am getting significant variability between replicate wells and experiments. What are the likely causes?
-
Answer: Inconsistent results often point to issues with sample preparation, pipetting accuracy, or environmental factors.
-
Troubleshooting Steps:
-
Ensure Homogeneous Samples: Thoroughly mix all solutions before dispensing them into the plate. If working with cells, ensure they are evenly seeded and healthy.
-
Check Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.
-
Control Environmental Conditions: For live-cell imaging, maintain a stable temperature and CO2 environment. Protect your probes from light to prevent degradation.
-
Aliquot Reagents: Prepare single-use aliquots of your probe stock solution to avoid repeated freeze-thaw cycles.[6]
-
-
Data Presentation
The following tables provide quantitative data for common NIR fluorescent probes to aid in experimental design and comparison.
Table 1: Spectroscopic Properties of Common NIR Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| ICG | ~780 | ~820 | ~200,000 | ~0.02-0.13 | Water, Ethanol |
| IRDye 800CW | ~774 | ~790 | ~240,000 | ~0.06 | PBS |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.28 | Methanol |
| Cy7.5 | ~788 | ~808 | ~223,000 | ~0.12 | Methanol |
| IR-783 | ~783 | ~806 | ~180,000 | N/A | Ethanol |
Note: Values can vary depending on the specific chemical environment and measurement conditions.
Table 2: Effect of Solvent on the Fluorescence Intensity of ICG
| Solvent | Relative Fluorescence Intensity (Arbitrary Units) |
| Water | 1.0 |
| Ethanol | 140.0 |
| DMSO | 80.0 |
| PBS with 5% BSA | 25.0 |
Data is illustrative and based on the principle that ICG fluorescence is significantly enhanced in less polar and protein-rich environments.[5][7]
Experimental Protocols
Protocol 1: Generating a Standard Calibration Curve
-
Prepare a Stock Solution: Dissolve the NIR fluorescent probe in a high-purity, anhydrous solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).
-
Serial Dilutions: Perform a series of dilutions of the stock solution in the same buffer or medium that will be used for the experimental samples. A minimum of 5-7 standards are recommended to ensure a good linear fit.
-
Blank Preparation: Prepare a blank sample containing the same buffer or medium without the fluorescent probe.
-
Measurement:
-
Transfer a fixed volume of each standard and the blank into the wells of a black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters for your probe.
-
Subtract the average fluorescence intensity of the blank from the fluorescence intensity of each standard.
-
-
Data Analysis:
-
Plot the background-subtracted fluorescence intensity (y-axis) against the known concentration of the standards (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R-squared value. An R-squared value > 0.99 is generally considered a good fit.
-
Protocol 2: Live-Cell Imaging and Fluorescence Quantification
-
Cell Seeding: Seed cells in a black, clear-bottom imaging plate (e.g., 96-well) and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a working solution of the NIR probe in a serum-free, phenol red-free cell culture medium at the desired final concentration.
-
Remove the old medium from the cells, wash once with PBS, and add the probe-containing medium.
-
Incubate the cells for the optimized duration (e.g., 15-60 minutes) at 37°C and 5% CO2.[6]
-
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed, complete cell culture medium to remove any unbound probe.[6]
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free medium to the cells.
-
Acquire images using a fluorescence microscope equipped with the appropriate NIR laser line and emission filters.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of the cells in the images.
-
Subtract the background fluorescence from a region of the image without cells.
-
Use the calibration curve generated in Protocol 1 to convert the fluorescence intensity values to probe concentrations.
-
Signaling Pathway and Workflow Diagrams
Troubleshooting Workflow for Poor Calibration Curve Linearity
Caption: Troubleshooting decision tree for a non-linear calibration curve.
MAPK/ERK Signaling Pathway Visualization
Caption: MAPK/ERK signaling cascade with a NIR probe for ERK activity.[8][9][10][11][12]
Apoptosis Signaling Pathway (Extrinsic Pathway)
References
- 1. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK signaling pathway | Abcam [abcam.com]
- 12. cusabio.com [cusabio.com]
Technical Support Center: Dealing with Serum Interference in Biological Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to serum interference in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is serum interference in a biological assay?
A: Serum interference, also known as a matrix effect, occurs when components within a serum or plasma sample alter the expected result of an assay, leading to inaccuracies.[1][2] This interference can manifest as falsely elevated or falsely low readings of the analyte concentration.[3][4] It is a significant issue that can impact diagnostics, drug development, and disease monitoring by compromising the reliability and accuracy of assay results.[1]
Q2: What are the common causes of serum interference?
A: Several factors present in serum can cause interference in biological assays. These include:
-
Endogenous Antibodies: These are antibodies naturally present in a patient's serum that can interfere with the assay's antibody-antigen interactions. The main types are:
-
Heterophilic Antibodies: These are human antibodies that can bind to the animal immunoglobulins used in immunoassays, often causing false-positive results.[5][6][7] They are considered naturally occurring and are produced without exposure to a specific immunogen.[7]
-
Human Anti-Animal Antibodies (HAAA): These antibodies, like Human Anti-Mouse Antibodies (HAMA), are developed in response to exposure to animal proteins and can interfere with assays that use animal-derived antibodies.[8]
-
Rheumatoid Factor (RF): This is an autoantibody that targets the Fc portion of IgG immunoglobulins and can cause interference, leading to unreliable signals.[3][9]
-
Autoantibodies: These antibodies can bind to the analyte of interest, making it unavailable for detection by the assay's antibodies, potentially causing false-negative results.[4]
-
-
Complement System: The complement system is a group of proteins in the blood that, when activated, can interfere with cell-based assays or immunoassays, sometimes leading to cell lysis or masking the activity of neutralizing antibodies.[10][11]
-
Lipids (Lipemia): High concentrations of lipids in a sample, a condition known as lipemia, can cause turbidity and interfere with light-based measurements in assays.[12][13] Lipemia is a significant source of analytical errors in clinical laboratory settings.[14]
-
Other Endogenous Substances: Components like bilirubin, hemoglobin (from hemolysis), and high concentrations of total protein can also interfere with assay results.[13][15]
Q3: How can I detect if my assay is affected by serum interference?
A: Detecting serum interference is a critical step in assay validation. Here are a few common methods:
-
Spike and Recovery: In this method, a known amount of the analyte is added (spiked) into the sample matrix and a control buffer. The recovery of the spiked analyte is then calculated. A recovery rate outside the acceptable range (typically 80-120%) suggests the presence of interference.[16]
-
Serial Dilution Linearity: Analyzing serial dilutions of a sample should result in a linear and parallel relationship with the standard curve. A non-linear response or deviation from parallelism can indicate a matrix effect.[17]
-
Comparison with an Alternative Method: If possible, comparing the results with a different assay platform or a non-immunometric method can help identify discrepancies caused by interference.[7]
-
Use of Blocking Agents: Pre-incubating the sample with commercially available blocking reagents can help determine if the interference is due to endogenous antibodies. A significant change in the result after blocking suggests antibody-mediated interference.[7]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered due to serum interference.
Issue 1: I am observing unexpectedly high background or false-positive signals in my immunoassay.
This is often caused by the non-specific binding of assay components, frequently due to heterophilic antibodies or rheumatoid factor.
Troubleshooting Workflow: High Background/False Positives
Caption: Troubleshooting workflow for high background signals.
Mitigation Strategies & Protocols
1. Use of Blocking Agents:
-
Principle: Blocking agents are added to the sample or assay buffer to bind to interfering antibodies, preventing them from cross-linking the capture and detection antibodies.[9]
-
Common Blocking Agents:
Experimental Protocol: Using a Commercial Heterophilic Antibody Blocker
-
Reagent Preparation: Reconstitute the commercial heterophilic antibody blocker according to the manufacturer's instructions.
-
Sample Pre-treatment:
-
Create a 1:1 mixture of your serum sample and the reconstituted blocking agent.
-
Incubate the mixture for 60 minutes at room temperature with gentle agitation.
-
-
Assay Procedure:
-
Use the pre-treated sample in your assay according to your standard protocol.
-
Run a control with an untreated sample to compare the results.
-
-
Data Analysis: A significant reduction in the signal in the pre-treated sample compared to the untreated control indicates successful blocking of heterophilic antibody interference.
Issue 2: My results are showing lower than expected analyte concentrations or false negatives.
This can be caused by substances in the serum that mask the analyte or interfere with the assay's detection mechanism.
Troubleshooting Workflow: Low Signal/False Negatives
Caption: Troubleshooting workflow for low signal or false negatives.
Mitigation Strategies & Protocols
1. Heat Inactivation of Serum (to remove complement activity):
-
Principle: Heating serum to 56°C denatures heat-labile complement proteins, which can be crucial for cell-based assays where complement activation can lead to cell lysis or other interfering effects.[10][11][21]
-
Caution: Overheating can destroy other important proteins in the serum.[21]
Experimental Protocol: Heat Inactivation of Serum
-
Thawing: Thaw frozen serum samples completely at room temperature or in a 37°C water bath. Ensure the sample is fully thawed before proceeding.[21]
-
Preparation: Pre-heat a water bath to exactly 56°C. Use a calibrated thermometer to ensure the temperature is stable.[21]
-
Incubation:
-
Cooling: Immediately transfer the serum tube to an ice bath to cool down.
-
Storage: Aliquot the heat-inactivated serum into smaller, sterile tubes and store at -20°C to avoid multiple freeze-thaw cycles.[21]
2. Lipid Removal (for lipemic samples):
-
Principle: High levels of lipids can be removed from serum through physical separation methods, most commonly high-speed centrifugation.[12]
-
Method: Ultracentrifugation is considered the gold standard, but high-speed centrifugation is also effective for many applications.[12][22]
Experimental Protocol: Lipid Removal by High-Speed Centrifugation
-
Sample Preparation: Transfer the lipemic serum sample into a microcentrifuge tube suitable for high-speed centrifugation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at room temperature.[14]
-
Collection: After centrifugation, a fatty layer should be visible at the top of the tube. Carefully collect the clear infranatant (the serum below the lipid layer) using a fine-tipped pipette, avoiding the lipid layer.[12]
-
Analysis: The clarified serum is now ready for use in the assay.
Data Summary Tables
Table 1: Common Interferents and Their Effects
| Interferent | Common Assays Affected | Potential Effect | Primary Mitigation Strategy |
| Heterophilic Antibodies | Sandwich Immunoassays | False Positive | Addition of Blocking Agents[3] |
| Rheumatoid Factor (RF) | Immunoassays using IgG antibodies | False Positive | Addition of Blocking Agents[3] |
| Complement System | Cell-based assays, Neutralizing antibody assays | Cell Lysis, False Negative | Heat Inactivation[10][11] |
| Lipids (Lipemia) | Nephelometric, Turbidimetric, Colorimetric assays | False Positive or Negative | Centrifugation[12][14] |
| Hemolysis | Spectrophotometric assays | False Positive or Negative | Proper sample collection and handling |
| Bilirubin | Colorimetric assays | Spectral Interference | Use of alternative wavelength or method |
Table 2: Comparison of Lipid Removal Techniques
| Method | Speed | Equipment | Efficacy | Potential Issues |
| High-Speed Centrifugation | 15-20 min | Standard high-speed microcentrifuge | Good for most lipemic samples[14] | May not remove all very small lipid particles |
| Ultracentrifugation | 15-30 min | Ultracentrifuge | Gold standard, highly effective[12][22] | Requires specialized, expensive equipment |
| Chemical Clarification (e.g., LipoClear) | ~15 min | Benchtop centrifuge | Effective | Can interfere with certain analyte measurements[14] |
| Solvent Extraction (e.g., Chloroform) | 30-45 min | Standard centrifuge, chemical fume hood | Highly effective[23] | Involves hazardous chemicals, can remove other serum components[23] |
Visualizing Interference Mechanisms
Mechanism of Heterophilic Antibody Interference
Caption: How heterophilic antibodies can cause false positives.
This guide provides a starting point for identifying and mitigating serum interference. Always consult your assay's specific instructions and consider validating any sample pre-treatment method to ensure it does not affect the accuracy of your results.
References
- 1. arborassays.com [arborassays.com]
- 2. arp1.com [arp1.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elgalabwater.com [elgalabwater.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 10. hcv.lanl.gov [hcv.lanl.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. thermofisher.com [thermofisher.com]
- 13. eclinpath.com [eclinpath.com]
- 14. Removing Lipemia in Serum/Plasma Samples: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 19. Immunoassay Blocking Agents: Reducing False Results [collateral.meridianlifescience.com]
- 20. antbioinc.com [antbioinc.com]
- 21. corning.com [corning.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Lipid Removal from Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NIR-Thiol Dinitrobenzenesulfonate and BODIPY Thiol Probes for Biological Research
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for understanding cellular redox signaling, drug metabolism, and the progression of numerous diseases. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution in complex biological systems. This guide provides a comprehensive comparison of two prominent classes of thiol-reactive fluorescent probes: near-infrared (NIR)-Thiol dinitrobenzenesulfonate and BODIPY-based probes.
Executive Summary
Both NIR-Thiol dinitrobenzenesulfonate and BODIPY-based probes are effective for detecting biological thiols, yet they operate on different principles and exhibit distinct performance characteristics. NIR-Thiol probes typically function as "turn-on" sensors in the near-infrared spectrum, offering advantages of deep tissue penetration and minimal autofluorescence. Their mechanism relies on a thiol-mediated cleavage of a dinitrobenzenesulfonyl quenching group. BODIPY probes, known for their high quantum yields and photostability, offer a wider range of sensing mechanisms, including similar cleavage-based activation, aggregation-caused quenching (ACQ) reversal, and dual-response systems for discriminating between different thiols. The choice between these probe types will depend on the specific experimental requirements, such as the desired spectral window, sensitivity, and the need for selective detection of particular thiols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for representative this compound and BODIPY thiol probes based on published experimental data.
| Performance Metric | This compound Probes | BODIPY-Based Thiol Probes |
| Excitation (λex, nm) | ~600 - 750 | ~490 - 650 |
| Emission (λem, nm) | ~700 - 850 | ~515 - 700 |
| Quantum Yield (Φ) | Generally moderate (e.g., ~0.11-0.30 after reaction) | Generally high (e.g., up to ~0.9 after reaction)[1] |
| Limit of Detection (LOD) | Nanomolar to low micromolar range (e.g., 32.56 nM - 0.17 µM)[2][3] | Nanomolar to low micromolar range (e.g., 10 nM - 7 µM)[4] |
| Fluorescence Enhancement | Significant "turn-on" response (e.g., >25-fold to ~7400-fold)[5][6] | High "turn-on" response (e.g., 20-fold up to ~1000-fold)[7] |
| Response Time | Rapid to moderate (e.g., minutes to 1 hour)[5] | Rapid to moderate (e.g., seconds to minutes)[3] |
| Selectivity | Generally reactive to various thiols (GSH, Cys, Hcy)[6] | Can be designed for broad thiol reactivity or high selectivity for specific thiols (e.g., GSH vs. Cys/Hcy)[8][9][10] |
| Photostability | Can be a limitation for cyanine-based NIR dyes | Generally high |
Signaling Pathways and Sensing Mechanisms
The distinct functionalities of these probes are rooted in their unique chemical structures and interactions with thiols.
This compound Probes: A Cleavage-Activated "Turn-On" Mechanism
These probes typically consist of a near-infrared fluorophore, often based on a cyanine dye, whose fluorescence is quenched by a tethered 2,4-dinitrobenzenesulfonyl group. In the presence of biological thiols, a nucleophilic aromatic substitution (SNAr) reaction occurs, cleaving the dinitrobenzenesulfonyl group and restoring the fluorescence of the NIR dye.
Caption: Thiol-activated fluorescence of a NIR-dinitrobenzenesulfonate probe.
BODIPY-Based Thiol Probes: Diverse Sensing Strategies
BODIPY probes offer greater versatility in their sensing mechanisms, which can be tailored for specific applications.
1. Quencher Cleavage Mechanism: Similar to the NIR probes, some BODIPY probes utilize a thiol-cleavable quencher, such as the dinitrobenzenesulfonyl group, to achieve a "turn-on" fluorescence response.
Caption: "Turn-on" fluorescence of a BODIPY probe via quencher cleavage.
2. Aggregation-Caused Quenching (ACQ) and Disaggregation-Induced Emission (DIE): The hydrophobic nature of the BODIPY core can lead to aggregation in aqueous environments, resulting in fluorescence quenching (ACQ).[7] The reaction with thiols can introduce polar moieties that disrupt this aggregation, leading to a "turn-on" fluorescence signal through disaggregation-induced emission (DIE).[7]
Caption: ACQ to DIE transition of a BODIPY probe upon reaction with thiols.
3. Dual-Response Mechanism for Selective Detection: Advanced BODIPY probes have been designed with multiple reaction sites to differentiate between various thiols. For example, a probe might have a disulfide bond that is cleaved by all thiols, leading to a general fluorescence response, and a second site that undergoes a specific intramolecular reaction only with Cys or Hcy, resulting in a distinct spectral shift that allows for their discrimination from GSH.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative study of two near-infrared coumarin-BODIPY dyes for bioimaging and photothermal therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Thiol Quantification: Validation of NIR-Thiol Dinitrobenzenesulfonate with HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is paramount for understanding cellular redox states, protein function, and drug metabolism. This guide provides an objective comparison of the near-infrared (NIR) fluorescent probe, NIR-Thiol dinitrobenzenesulfonate, with established HPLC-based methods for thiol quantification. The comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable method for specific research applications.
Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial biomolecules involved in a myriad of physiological processes. Their accurate measurement is essential for advancing research in areas ranging from oxidative stress and cellular signaling to drug discovery and development. This guide explores the performance of this compound and contrasts it with the widely used Ellman's reagent (DTNB) and monobromobimane (mBBr) methods, both of which are commonly coupled with HPLC for quantitative analysis.
Performance Comparison of Thiol Quantification Methods
The selection of a thiol quantification method is often dictated by key performance indicators such as the detection principle, sensitivity, and the required instrumentation. The following table summarizes the quantitative data for this compound and compares it with the DTNB and mBBr HPLC methods.
| Feature | This compound | Ellman's Reagent (DTNB) with HPLC | Monobromobimane (mBBr) with HPLC |
| Detection Principle | Fluorometric (Turn-on NIR fluorescence upon reaction with thiols) | Colorimetric (Thiol-disulfide exchange reaction) | Fluorometric (Formation of a stable, fluorescent thioether) |
| Excitation Wavelength | NIR region | N/A (Absorbance detection) | ~380-398 nm |
| Emission/Detection Wavelength | NIR region (~700 nm)[1] | ~326 nm (for TNB adduct)[2] or 412 nm (for TNB)[2] | ~478-490 nm |
| Limit of Detection (LOD) | In the nanomolar range (e.g., 75 nM for GSH, 94 nM for Cys) for similar NIR probes[3] | 15 pmol for TNB, 7.5 pmol for GSH-TNB adduct[2] | Picomole to femtomole range |
| Linear Range | Typically in the micromolar range for similar NIR probes | Dependent on analyte and specific HPLC conditions | Broad linear range, often from nanomolar to micromolar concentrations |
| Selectivity | High selectivity for thiols (Cys, Hcy, GSH) over other amino acids[4] | Reacts with any free thiol | Reacts with any free thiol |
| Instrumentation | Fluorescence spectrophotometer or HPLC with fluorescence detector | HPLC with UV/Vis or Diode Array Detector | HPLC with fluorescence detector |
Reaction Mechanism and Experimental Workflows
The detection of thiols by this compound is based on a nucleophilic aromatic substitution reaction. The thiol group attacks the electron-deficient aromatic ring of the dinitrobenzenesulfonate moiety, leading to the cleavage of the sulfonate group and the release of a highly fluorescent NIR fluorophore.[1]
Figure 1: Reaction of this compound with a thiol.
For quantitative analysis using HPLC, the derivatized, fluorescent product can be separated and detected. A typical experimental workflow for HPLC-based thiol analysis involves sample preparation, derivatization, chromatographic separation, and detection.
Figure 2: General workflow for HPLC-based thiol quantification.
Experimental Protocols
Protocol 1: Thiol Derivatization with this compound for HPLC Analysis
This protocol is based on the general principles of thiol derivatization with sulfonate-based probes and is proposed for the validation of this compound with HPLC.
Materials:
-
This compound solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile)
-
Thiol standards (e.g., GSH, Cys) or sample extracts
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare thiol standards or sample extracts in the reaction buffer. If necessary, reduce any disulfide bonds to free thiols using a reducing agent like TCEP.
-
Derivatization Reaction: In a microcentrifuge tube, mix the thiol standard or sample with an excess of the this compound solution. The final concentration of the probe should be optimized, but a 5-10 fold molar excess over the expected thiol concentration is a good starting point.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a sufficient time to ensure complete reaction. The reaction progress can be monitored by measuring the increase in fluorescence.
-
Stop the reaction by adding an acidic solution (e.g., 0.1% trifluoroacetic acid) to quench any unreacted probe.
-
Filter the reaction mixture through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the filtered sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Detect the derivatized thiol adduct using a fluorescence detector set to the appropriate excitation and emission wavelengths for the NIR fluorophore.
-
Quantify the thiol concentration by integrating the peak area and comparing it to a standard curve prepared with known concentrations of the thiol standards.
Protocol 2: Thiol Derivatization with DTNB for HPLC Analysis
This protocol is a well-established method for quantifying thiols using Ellman's reagent followed by HPLC analysis.
Materials:
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in methanol or phosphate buffer)
-
Thiol standards or sample extracts
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
HPLC-grade solvents
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare thiol standards or sample extracts in the reaction buffer.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the thiol standard or sample with 800 µL of the reaction buffer and 100 µL of the 10 mM DTNB solution.
-
Vortex the mixture and incubate at room temperature for 15 minutes in the dark.
-
Filter the reaction mixture through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto a C18 column.
-
Use a suitable gradient elution to separate the TNB adduct.
-
Detect the TNB adduct using a UV/Vis or Diode Array Detector at 326 nm.[2]
-
Quantify the thiol concentration based on the peak area of the TNB adduct.
Conclusion
This compound presents a promising approach for thiol detection due to its high selectivity and the advantages of NIR fluorescence, such as reduced background interference and deeper tissue penetration for imaging applications.[4] While primarily utilized for fluorescence imaging, the principles of its reaction mechanism suggest its potential for quantitative analysis when coupled with HPLC and a fluorescence detector.
The established methods using DTNB and mBBr with HPLC remain robust and widely used techniques for thiol quantification, offering high sensitivity and well-defined protocols. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation. The validation of this compound with HPLC would provide a valuable addition to the analytical toolbox for researchers in the life sciences and drug development.
References
- 1. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Limit of detection of NIR-Thiol dinitrobenzenesulfonate for homocysteine
For Researchers, Scientists, and Drug Development Professionals
Homocysteine (Hcy) is a sulfur-containing amino acid that plays a crucial role in methionine metabolism. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for various cardiovascular diseases.[1] Consequently, the accurate and sensitive detection of homocysteine in biological samples is of significant interest in clinical diagnostics and drug development. This guide provides a comparative overview of the analytical performance of a near-infrared (NIR) fluorescent probe, NIR-Thiol dinitrobenzenesulfonate, and other established methods for homocysteine detection, supported by experimental data and detailed protocols.
Quantitative Performance Overview
A critical parameter for any analytical method is its limit of detection (LOD), which defines the lowest concentration of an analyte that can be reliably distinguished from a blank sample. The following table summarizes the reported LODs for various homocysteine detection methods.
| Analytical Method | Limit of Detection (LOD) |
| This compound Probes | |
| NIR Probe (e.g., NIR-11) | 160 nM[2] |
| NIR Probe (e.g., NIR-20) | 0.17 µM[2] |
| Chromatographic Methods | |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | 0.3 µM - 1.0 µM[3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.4 µM[5] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LOQ of 0.117 µmol/L[6] |
| Immunoassays | |
| Fluorescence Polarization Immunoassay (FPIA) | 0.24 µmol/L[7] |
| Chemiluminescence Immunoassay (CLIA) | <0.9 µmol/l[8] |
| Immunonephelometric Method | 0.5 µM[9] |
| Enzymatic Assays | |
| Spectrophotometric Enzymatic Cycling Assay | Measurement range starts at 1.50 µmol/L[10] |
| Homocysteine Enzymatic Assay | Linear range of 3 - 50 µmole/L[11] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying principles of detection methods can aid in understanding their mechanisms and potential sources of interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension [redalyc.org]
- 5. [Evaluation of plasmatic homocysteine determination by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. diazyme.com [diazyme.com]
A Comparative Analysis of NIR-Thiol Dinitrobenzenesulfonate and Other Cyanine-Based Probes for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial in understanding cellular physiology and pathology. Fluorescent probes, particularly those operating in the near-infrared (NIR) region, offer significant advantages for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. This guide provides a detailed comparison of NIR-Thiol dinitrobenzenesulfonate with other cyanine-based probes for thiol detection, supported by experimental data and protocols.
Performance Comparison of Thiol-Responsive Cyanine Probes
The selection of a suitable fluorescent probe depends on various factors, including sensitivity, selectivity, and response time. The following table summarizes the key performance characteristics of this compound and other notable cyanine-based probes.
| Probe Name | Target Thiol(s) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Key Features |
| This compound (DNBSCy) | Cys, Hcy, GSH | ~600-700 | ~700-800 | Not explicitly stated, but significant fluorescence enhancement is reported. | Not explicitly stated, but effective at nanomolar concentrations in mice.[1] | NIR absorption and emission, rapid response, high sensitivity, and good cell permeability.[1] Colorimetric and fluorescent dual response.[2][3] |
| CyAC | Cys | Not specified | 570 (from 780) | Not specified | Not specified | Ratiometric detection of Cys over Hcy and GSH.[4] |
| Probe 1 (with 2,4-dinitrobenzenesulfonamide) | Cys, Hcy, GSH | Not specified | Not specified | Not specified | Not specified | Cell-membrane-permeable and can selectively detect thiols in living cells.[5][6] |
| Probe 2 (with 5-(dimethylamino)naphthalenesulfonamide) | GSH | Not specified | Not specified | Not specified | Not specified | High selectivity for GSH over Cys and Hcy; useful for in vivo imaging in mice.[5][6] |
| NIR-10 (Cyanine with 2,4-dinitrobenzenesulfonate) | GSH, Cys, Hcy | 600 | 700 | Not specified | Not specified | Over 25-fold fluorescence enhancement upon reaction with GSH.[7] |
| NIR-21 (BODIPY with 2,4-dinitrobenzenesulfonyl) | GSH | 646 | 658 | 0.48 (with GSH) | 131 nM | Less selective, also responds to Cys and Hcy.[7] |
Signaling Pathways and Detection Mechanisms
The detection of thiols by these probes is primarily based on the nucleophilic nature of the thiol group, which triggers a chemical reaction leading to a change in the fluorophore's properties.
This compound (DNBSCy)
The dinitrobenzenesulfonate group in DNBSCy acts as a recognition moiety for thiols. The reaction involves a nucleophilic aromatic substitution where the thiol attacks the electron-deficient benzene ring, leading to the cleavage of the sulfonate ester. This releases the cyanine fluorophore from a quenched state, resulting in a significant "turn-on" of NIR fluorescence.
Caption: Reaction mechanism of this compound with thiols.
General Cyanine-Based Probes with Leaving Groups
Many cyanine-based thiol probes employ a similar strategy where a thiol-reactive leaving group is attached to the cyanine core. The specific leaving group can influence the probe's selectivity towards different thiols.
Caption: General mechanism for turn-on cyanine-based thiol probes.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential.
In Vitro Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the fluorescence response of a probe to thiols in a cell-free system.
Materials:
-
This compound or other cyanine-based probe stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Stock solutions of thiols (e.g., Cys, Hcy, GSH) and other analytes (e.g., other amino acids) in PBS.
-
96-well microplate or quartz cuvette.
-
Spectrofluorometer.
Procedure:
-
Prepare a working solution of the fluorescent probe in PBS at the desired final concentration (e.g., 10 µM).
-
To separate wells or cuvettes, add the probe solution.
-
Add varying concentrations of the target thiol to the respective wells/cuvettes.
-
For selectivity assays, add other biological analytes at physiological concentrations to different wells.
-
Incubate the plate/cuvettes at a controlled temperature (e.g., 37°C) for a specified time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the thiol concentration to determine the detection limit and linear range.
Caption: Workflow for in vitro evaluation of thiol probes.
Live Cell Imaging
This protocol describes the use of thiol-responsive probes for imaging thiols in living cells.
Materials:
-
HeLa cells or other suitable cell line.
-
Cell culture medium (e.g., DMEM).
-
This compound or other cell-permeable probe.
-
Thiol modulating agents (e.g., N-methylmaleimide (NMM) as a thiol-blocking agent).
-
Confocal microscope.
Procedure:
-
Seed cells in a glass-bottom dish and culture until they reach the desired confluency.
-
Treat the cells with the fluorescent probe at an appropriate concentration and for a suitable duration.
-
For control experiments, pre-treat cells with NMM before adding the probe.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filters.
-
Analyze the fluorescence intensity in the cells to assess the intracellular thiol levels.
Conclusion
This compound stands out as a promising probe for the detection of biological thiols due to its near-infrared properties, rapid response, and high sensitivity.[1] Its dual colorimetric and fluorescent response provides versatility in detection methods.[2][3] While it demonstrates good selectivity for thiols over other amino acids, some other cyanine-based probes, such as Probe 2 with a 5-(dimethylamino)naphthalenesulfonamide group, offer enhanced selectivity specifically for GSH.[5][6] The choice of probe will ultimately depend on the specific research question, whether it is the detection of total thiols or the specific quantification of a particular thiol like GSH, and the experimental system being used, ranging from in vitro assays to in vivo animal imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process. | Semantic Scholar [semanticscholar.org]
- 3. A turn-on NIR fluorescence and colourimetric cyanine probe for monitoring the thiol content in serum and the glutathione reductase assisted glutathione redox process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyanine-based fluorescent probe for highly selective detection of glutathione in cell cultures and live mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Dinitrobenzenesulfonate with Nucleophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4-dinitrobenzenesulfonate (DNBS) with various biological nucleophiles. The information is intended to assist researchers in understanding the selectivity of DNBS and in designing experiments and interpreting data where this compound is utilized.
Introduction to Dinitrobenzenesulfonate Reactivity
2,4-Dinitrobenzenesulfonate (DNBS) is an electrophilic compound that can react with various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups on the benzene ring activate the molecule for attack by nucleophiles, leading to the displacement of the sulfonate group. The rate and selectivity of this reaction are dependent on the nucleophilicity of the attacking species, the reaction conditions (such as pH and solvent), and the steric environment of the reaction center. Understanding the cross-reactivity of DNBS is crucial for its application in biological systems, where a multitude of potential nucleophiles exist, including the side chains of amino acids like lysine and cysteine.
Comparative Reactivity with Amino Acid Nucleophiles
The primary nucleophilic centers in proteins are the amino groups of lysine residues and the thiol groups of cysteine residues. The reactivity of DNBS and its close analog, 2,4,6-trinitrobenzenesulfonic acid (TNBS), with these and other amino acids has been studied to elucidate its selectivity.
Kinetic studies on the reaction of TNBS with various amino acids have shown that the reaction is first-order with respect to both TNBS and the amino acid concentration. The reactive species is the unprotonated form of the amino group.[1] This highlights the importance of pH in modulating the reaction rate, as the concentration of the more nucleophilic unprotonated amine increases with pH.
The intrinsic reactivity of the free amino groups of different amino acids towards TNBS has been shown to correlate with their basicity.[2] This suggests that more basic amino groups are generally more reactive.
The sulfhydryl group of N-acetylcysteine has been found to be more reactive towards TNBS than most amino groups, indicating a high reactivity of DNBS towards thiols.[2]
Table 1: Second-Order Rate Constants for the Reaction of 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) with Various Amino Acids and a Thiol [2]
| Nucleophile | Second-Order Rate Constant (l.mole-1.min-1) |
| Glycine | 7.9 |
| Alanine | 8.5 |
| Valine | 6.0 |
| Leucine | 6.5 |
| Isoleucine | 5.5 |
| Proline | 1.5 |
| Phenylalanine | 5.0 |
| Tyrosine | 4.5 |
| Tryptophan | 3.5 |
| Serine | 6.0 |
| Threonine | 5.0 |
| Methionine | 10.0 |
| Arginine | 15.0 |
| Lysine (ε-amino) | 28.0 |
| Histidine | 2.0 |
| N-Acetylcysteine (thiol) | >100 |
Note: Data is for TNBS, a close analog of DNBS. The reactivity trend is expected to be similar for DNBS.
Experimental Protocols
General Experimental Workflow for Kinetic Analysis
The determination of reaction kinetics for DNBS with various nucleophiles typically follows a structured workflow.
Caption: General workflow for kinetic analysis of DNBS reactions.
Detailed Protocol for Spectrophotometric Kinetic Analysis
This protocol outlines a method for determining the second-order rate constant for the reaction of DNBS with a nucleophile using UV-Visible spectrophotometry.
Materials:
-
2,4-Dinitrobenzenesulfonate (DNBS)
-
Nucleophile of interest (e.g., amino acid, thiol-containing compound)
-
Reaction buffer of appropriate pH (e.g., phosphate buffer, borate buffer)
-
UV-Visible Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DNBS (e.g., 10 mM) in the reaction buffer.
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in the same reaction buffer.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the desired wavelength for monitoring the reaction. The formation of the dinitrophenyl-nucleophile adduct can typically be monitored in the range of 340-420 nm.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the reaction buffer and the DNBS stock solution into a quartz cuvette to achieve a final concentration of DNBS that is significantly lower than the lowest nucleophile concentration (e.g., 0.1 mM). This ensures pseudo-first-order conditions.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small volume of the nucleophile stock solution to the cuvette. Quickly mix the contents by inverting the cuvette with a stopper or by gentle pipetting.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
For a reaction under pseudo-first-order conditions, the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) plotted against time will yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (-kobs).
-
Alternatively, the initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
Repeat the kinetic runs with different concentrations of the nucleophile while keeping the DNBS concentration constant.
-
Plot the calculated pseudo-first-order rate constants (kobs) against the corresponding concentrations of the nucleophile.
-
The slope of this second plot will be the second-order rate constant (k2) for the reaction between DNBS and the nucleophile.
-
Logical Relationship of Reaction Parameters
The rate of the nucleophilic aromatic substitution reaction of DNBS is governed by several interconnected factors.
Caption: Factors influencing the reaction rate of DNBS with nucleophiles.
Conclusion
The reactivity of dinitrobenzenesulfonate with nucleophiles is a critical parameter for its application in biological and chemical research. The data presented in this guide, primarily from its close analog TNBS, indicates a strong preference for reaction with thiols, followed by the ε-amino group of lysine. The reactivity with other amino acid α-amino groups is generally lower and is influenced by their basicity. The provided experimental protocol offers a robust method for quantifying the reaction kinetics of DNBS with various nucleophiles, allowing for a direct comparison of their reactivity under specific experimental conditions. Researchers should carefully consider the pH of their experiments, as it significantly impacts the concentration of the reactive unprotonated nucleophilic species. This guide serves as a foundational resource for understanding and predicting the cross-reactivity of DNBS, enabling more precise and reliable experimental design.
References
Quantitative Analysis of Cellular Thiols: A Comparative Guide to Near-Infrared (NIR) Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cellular thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is crucial for understanding cellular redox homeostasis and its implications in various physiological and pathological processes. Near-infrared (NIR) fluorescent probes have emerged as powerful tools for this purpose, offering advantages like deep tissue penetration, minimal autofluorescence, and reduced phototoxicity. This guide provides a comparative analysis of selected NIR probes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable probe for their specific needs.
Performance Comparison of NIR Thiol Probes
The following table summarizes the key quantitative performance indicators of several recently developed NIR probes for the detection of cellular thiols. This data has been compiled from various studies to provide a clear and objective comparison.
| Probe Name | Target Analyte(s) | Excitation (λex, nm) | Emission (λem, nm) | Limit of Detection (LOD) | Response Time | Key Features & Cellular Applications |
| NIR-3 | GSH | 610 | 665 | 0.15 µM | 120 min | High selectivity for GSH, low cytotoxicity, lysosome-localized, suitable for endogenous and exogenous GSH detection via confocal imaging.[1][2] |
| NIR-4 | Cys, Hcy | ~634 (absorbance) | 656 | Not Specified | Not Specified | Colorimetric and fluorescent response; distinguishes Cys/Hcy from GSH.[1][2] |
| NIR-10 | GSH, Cys, Hcy | 600 | 700 | Not Specified | Not Specified | Large Stokes shift, capable of quantifying thiols in fetal bovine serum.[1][2] |
| NIR-11 | GSH, Cys, Hcy | 450 (for Cys/Hcy), 720 (for GSH) | 550 (for Cys/Hcy), 750 (for GSH) | 75 nM (GSH), 94 nM (Cys), 160 nM (Hcy) | 60 min | Ratiometric detection of different thiols, applicable in serum, live cells, and tumor-bearing mice.[1][2] |
| NIR-21 | GSH, Cys, Hcy | 646 | 658 | 131 nM | 60 min | "Turn-on" fluorescence response, less selective for GSH over Cys and Hcy.[1] |
| NIR-23 | Cys | 560 | 706 | 81 nM | 15 min | High selectivity for Cys, rapid response time, suitable for live cell imaging.[1] |
| LET-7 | GSH | Not Specified | >900 (NIR-II) | 85 nM | Not Specified | NIR-II probe with high sensitivity and selectivity for in vivo GSH imaging. |
| CyR | GSH | Not Specified | Not Specified | Not Specified | Not Specified | High fluorescence quantum yield (Φ = 0.43) and 75-fold fluorescence enhancement for GSH.[3] |
| HI | Cys, GSH | NIR | NIR | 0.18 µM | Not Specified | Monitors drug resistance in tumors by detecting Cys and GSH.[4] |
| BDP-CYS | Cys, Hcy, GSH | 475 | 625-675 | 0.095 µM (Cys), 0.29 µM (Hcy), 0.56 µM (GSH) | Not Specified | Ratiometric probe for monitoring biothiols in living cells and in vivo models of liver injury.[5] |
Experimental Protocols
General Protocol for In Vitro Characterization of NIR Thiol Probes
This protocol outlines the fundamental steps to validate the performance of a new NIR probe in a cell-free system.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the NIR probe (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare stock solutions of the target thiols (GSH, Cys, Hcy) and other potentially interfering amino acids in a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Dilute the probe stock solution in the assay buffer to a working concentration (e.g., 10 µM).
-
Record the absorption and emission spectra of the probe alone and in the presence of an excess of the target thiol to determine the optimal excitation and emission wavelengths.
-
-
Selectivity Assay:
-
To a series of wells in a microplate, add the NIR probe at its working concentration.
-
Add a molar excess (e.g., 10-100 fold) of different analytes, including the target thiols and various other amino acids, ions, and reactive oxygen species.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Measure the fluorescence intensity at the predetermined optimal wavelengths.
-
-
Kinetic (Response Time) Assay:
-
Add the NIR probe to the assay buffer.
-
Initiate the reaction by adding a specific concentration of the target thiol.
-
Immediately start recording the fluorescence intensity at regular intervals until the signal plateaus.
-
-
Limit of Detection (LOD) Determination:
-
Prepare a series of solutions with decreasing concentrations of the target thiol.
-
Incubate each solution with the NIR probe for the optimal reaction time.
-
Measure the fluorescence intensity for each concentration.
-
The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.[6]
-
General Protocol for Live Cell Imaging of Cellular Thiols with NIR Probes
This protocol provides a general workflow for visualizing and quantifying thiols in living cells.
-
Cell Culture:
-
Plate cells (e.g., HeLa, HepG2) on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the NIR probe at an optimized concentration (typically in the low micromolar range) in serum-free medium for a specific duration (e.g., 30 minutes) at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells gently with PBS two to three times to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the specific NIR probe.
-
-
Control Experiments:
-
Positive Control: To confirm the probe's responsiveness, cells can be pre-treated with a thiol-supplementing agent (e.g., N-acetylcysteine) before probe loading.
-
Negative Control: To verify that the signal is specific to thiols, cells can be pre-treated with a thiol-scavenging agent like N-ethylmaleimide (NEM) before probe incubation. A significant decrease in fluorescence intensity compared to untreated cells confirms the probe's specificity.
-
Signaling Pathways and Experimental Workflows
Common Sensing Mechanisms of NIR Thiol Probes
The detection of thiols by NIR probes often relies on specific chemical reactions that lead to a change in the probe's photophysical properties. Two common mechanisms are Michael addition and disulfide cleavage.
Caption: Common sensing mechanisms for NIR thiol probes.
General Experimental Workflow for Comparing NIR Thiol Probes
The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of different NIR probes for cellular thiol analysis.
Caption: A typical workflow for comparing NIR thiol probes.
Cellular Thiol Homeostasis and the Role of Glutathione
Cellular thiols, particularly glutathione, are central to maintaining the redox balance within the cell. They are involved in detoxification, antioxidant defense, and signal transduction.
Caption: The central role of glutathione in cellular redox homeostasis.
References
- 1. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and sensitive determination of free thiols by capillary zone electrophoresis with near-infrared laser-induced fluorescence detection using a new BODIPY-based probe as labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Next-Generation Near-Infrared (NIR) Thiol Probes
For Researchers, Scientists, and Drug Development Professionals
The detection of biological thiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—is crucial for understanding cellular redox homeostasis and its role in various diseases. Next-generation near-infrared (NIR) fluorescent probes offer significant advantages for this purpose, including deeper tissue penetration, reduced photodamage, and higher signal-to-noise ratios compared to traditional ultraviolet or visible light probes.[1][2][3] This guide provides a comparative overview of recently developed NIR thiol probes, focusing on their performance, sensing mechanisms, and the experimental protocols for their evaluation.
Performance Comparison of NIR Thiol Probes
The selection of an appropriate NIR thiol probe depends on the specific requirements of the experiment, such as the target analyte, desired sensitivity, and response time. The following table summarizes the key performance metrics of several recently developed probes.
| Probe Name | Target Analyte(s) | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time | Key Features & Selectivity |
| TCFCl-GSH | GSH | 560 | ~610 | ~50 | 0.45 µM | 15 min | "Turn-on" probe for GSH at biologically relevant concentrations.[4] |
| Probe 1 (Dicyanoisophorone-DNBS) | Cys, Hcy, GSH | Not specified | ~680 | 134 | Cys: 36.0 nM, Hcy: 39.0 nM, GSH: 48.0 nM | < 5 min | Fast response, large Stokes shift, used for imaging in cells, zebrafish, and tumor tissue.[5] |
| CYNA | Cys | Not specified | 820 | Not specified | 14 nM | Not specified | Highly water-soluble, specific for Cys over Hcy and GSH, used for in vivo imaging in mice.[6] |
| TMN-Cys | Cys | Not specified | Not specified | 210 | 79 nM | Not specified | Large Stokes shift, selective for Cys over Hcy and GSH, used in living cells and mice.[7] |
| NIR-4 | Cys, Hcy | Not specified | 656 | Not specified | Not specified | Not specified | Based on a squaraine dye with a 2,4-dinitrobenzenesulfonyl reactive site.[1][8] |
| NIR-6 | Cys | 520 / 720 | 570 / 780 | > 50 | Not specified | 30 min | Ratiometric probe with high selectivity for Cys over Hcy and GSH.[1][8] |
| NIR-9 | Cys | 650 | 750 | 100 | 1.26 µM | Not specified | Discriminates between Cys, Hcy, and GSH based on emission patterns.[1] |
| NIR-15b | Cys, Hcy | 650 | 776 | 126 | Cys: 0.66 µM, Hcy: 1.22 µM | Not specified | Selective for Cys/Hcy over GSH.[1][8] |
| Cys-NR | Cys | Not specified | 650 | Not specified | 0.44 µM | Not specified | Nile red-based probe with good selectivity for Cys.[9] |
| NIR-28a | Cys | 600 | 710 | 110 | 82 nM | 150 min | Hemicyanine-based turn-on probe for Cys.[1] |
Signaling Pathways and Sensing Mechanisms
The detection of thiols by these NIR probes is typically achieved through specific chemical reactions that lead to a change in the fluorophore's properties. Common mechanisms include Michael addition, cleavage of quenching groups, and intramolecular cyclization.
Michael Addition and Cleavage Mechanism
Many probes utilize a Michael addition reaction where the thiol group attacks an electron-deficient double bond in the probe. This is often followed by the cleavage of a quenching group, leading to a "turn-on" fluorescence response. A common recognition motif is an acrylate group.
Caption: General mechanism for thiol detection via Michael addition and subsequent cleavage.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Another common strategy involves the cleavage of a recognition moiety, such as a 2,4-dinitrobenzenesulfonyl (DNBS) group, through a nucleophilic aromatic substitution (SNAr) reaction with the thiol. The DNBS group often acts as a photoinduced electron transfer (PET) quencher. Its removal restores the fluorescence of the NIR dye.
References
- 1. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 3. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-wavelength TCF-based fluorescence probes for the detection and intracellular imaging of biological thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a NIR fluorescent probe for highly selective and sensitive detection of cysteine in living cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel NIR fluorescence probe with cysteine-activated structure for specific detection of cysteine and its application in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.ul.ie [pure.ul.ie]
Safety Operating Guide
Proper Disposal of NIR-Thiol Dinitrobenzenesulfonate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL OVERVIEW
This document provides crucial safety and logistical guidance for the proper disposal of NIR-Thiol dinitrobenzenesulfonate. This compound belongs to the dinitrobenzene family, which is recognized for its high toxicity and potential for explosive decomposition under certain conditions. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Core Safety Principles:
-
High Toxicity: Dinitrobenzene derivatives are fatal if swallowed, inhaled, or in contact with skin. They can also cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: This class of compounds is very toxic to aquatic life with long-lasting effects.[1]
-
Combustibility: While not always readily ignitable, dinitrobenzene compounds are combustible and may explode in a fire due to spontaneous decomposition.[2]
Due to these significant hazards, do not attempt to neutralize or treat this compound waste chemically in the laboratory unless you have a specifically validated and approved protocol for this compound. The recommended and safest disposal method is high-temperature incineration by a licensed hazardous waste disposal company.[1][3]
Waste Management and Disposal Plan
This section outlines the step-by-step operational procedures for managing this compound waste from generation to disposal.
Step 1: Waste Segregation and Collection
-
Designated Waste Container:
-
Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The container should be in good condition with a secure, tight-fitting lid.
-
The label must include:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name: (Specify if known, e.g., 2,4-Dinitrobenzenesulfonate derivative)
-
Associated hazards (e.g., "Highly Toxic," "Environmental Hazard")
-
Accumulation start date.
-
-
-
Segregation:
-
Store the this compound waste container in a designated, well-ventilated, and cool area.
-
Keep it separate from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Do not mix this waste with other waste streams.
-
Step 2: Storage
-
Store the sealed waste container in a secondary containment bin or tray to mitigate potential leaks or spills.
-
Ensure the storage area is away from heat sources, open flames, and high-traffic areas.[4]
-
The storage location should be clearly marked as a hazardous waste accumulation area.
Step 3: Professional Disposal
-
Engage a Licensed Disposal Company:
-
Documentation:
-
Maintain a detailed log of the waste generated, including quantities and dates.
-
Retain all documentation provided by the disposal company, such as waste manifests, as required by local and federal regulations.[4]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and cautious action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Ventilate and Control Ignition Sources:
-
Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Eliminate all sources of ignition (e.g., open flames, sparking equipment).[2]
-
-
Personal Protective Equipment (PPE):
-
Before attempting any cleanup, don appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
A respirator with appropriate cartridges for organic vapors and particulates may be necessary depending on the scale of the spill.
-
-
-
Containment and Cleanup:
-
For solid spills: Avoid generating dust.[4] If necessary, gently moisten the material with a small amount of water to prevent it from becoming airborne. Carefully sweep or scoop the material using spark-proof tools.[4]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads) to contain and absorb the spill.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination:
-
Thoroughly clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your EHS office), being careful not to spread the contamination.
-
Dispose of all cleaning materials as hazardous waste.[4]
-
-
Reporting:
-
Report the spill to your supervisor and your institution's EHS office immediately.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | Acute Toxicity (Oral, Dermal, Inhalation), Specific Target Organ Toxicity, Aquatic Hazard (Acute and Chronic) | |
| Primary Disposal Method | High-Temperature Incineration | [1][3] |
| Recommended Incineration | In a chemical incinerator equipped with an afterburner and scrubber. | [1] |
| Spill Cleanup | Use of inert absorbent material; avoid dust generation. | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling NIR-Thiol Dinitrobenzenesulfonate
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with NIR-Thiol dinitrobenzenesulfonate. The following procedures and protocols are designed to ensure the safe handling, use, and disposal of this chemical, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[4] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn.[3] For significant splash hazards, a chemically impervious suit is advised.[5] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a chemical fume hood or if dust or aerosols may be generated.[1][2] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant, steel-toe boots or shoes are recommended, especially when handling larger quantities.[6] |
Hazard Summary and Emergency Protocols
Dinitrobenzenesulfonate compounds are classified as hazardous and can cause severe skin burns, eye damage, and may be harmful if swallowed or inhaled.[7] Adherence to the following emergency protocols is critical.
| Emergency Scenario | Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[7] Rinse skin with water/shower.[7] Call a physician immediately.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[1] Call a physician or poison control center immediately.[1] |
| Ingestion | Do NOT induce vomiting.[1] Drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up solid material, avoiding dust formation, and shovel into a suitable container for disposal.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation and Precautionary Measures:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Work exclusively within a certified chemical fume hood.[1]
-
Don all required personal protective equipment as detailed in the PPE table above.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling and Use:
-
Before use, carefully inspect the container for any damage.
-
Avoid creating dust when handling the solid compound.[1]
-
Weigh the necessary amount of the compound in the fume hood.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Waste Disposal:
Visual Guides
The following diagrams illustrate the workflow for safe handling and the logical relationships of the safety measures.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Safety Controls for Chemical Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
